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  • Product: N-[3-(4-Hydroxyphenyl)acryloyl]glycine
  • CAS: 10003-42-6

Core Science & Biosynthesis

Foundational

N-[3-(4-Hydroxyphenyl)acryloyl]glycine molecular weight and exact mass

An In-Depth Technical Guide on N-[3-(4-Hydroxyphenyl)acryloyl]glycine: Molecular Weight, Exact Mass, and Analytical Profiling Executive Summary N-[3-(4-Hydroxyphenyl)acryloyl]glycine, commonly referred to as p-coumaroylg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on N-[3-(4-Hydroxyphenyl)acryloyl]glycine: Molecular Weight, Exact Mass, and Analytical Profiling

Executive Summary

N-[3-(4-Hydroxyphenyl)acryloyl]glycine, commonly referred to as p-coumaroylglycine , is a highly bioactive N-phenylpropenoyl-L-amino acid (NPA)[1]. Functioning as a polyphenol-amino acid conjugate, it plays a critical role in both plant defense mechanisms and human pharmacokinetics following the consumption of polyphenol-rich foods such as cocoa (Theobroma cacao) and coffee[2]. For researchers and drug development professionals, understanding the precise physicochemical properties of p-coumaroylglycine—specifically its molecular weight and exact mass—is foundational for accurate quantification in complex biological matrices via High-Resolution Mass Spectrometry (HRMS).

This whitepaper provides a comprehensive analysis of the structural identity, biosynthetic pathways, and self-validating analytical methodologies required to isolate and quantify p-coumaroylglycine with high fidelity.

Chemical Identity and Fundamental Properties

p-Coumaroylglycine is an amide formed by the condensation of p-coumaric acid (a hydroxycinnamic acid derivative) and the amino acid glycine. In analytical chemistry, distinguishing this compound from isobaric interferences requires precise mass calculations.

The molecular weight (MW) is calculated using standard atomic weights, accounting for isotopic distribution, yielding 221.212 g/mol [3]. However, for HRMS applications (such as TOF or Orbitrap analyzers), the exact mass (monoisotopic mass) is the critical metric. Calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O), the exact mass is 221.0688 Da [4].

Table 1: Physicochemical Properties of p-Coumaroylglycine
PropertyValueAnalytical Significance
IUPAC Name 2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]aminoacetic acidDefines the trans (E) stereochemistry of the acryloyl double bond.
Molecular Formula C 11​ H 11​ NO 4​ Essential for determining elemental composition in HRMS.
Molecular Weight 221.212 g/mol Used for bulk stoichiometric calculations and molarity.
Exact Mass 221.0688 DaCrucial for extracting highly specific ion chromatograms (EIC) with <5 ppm mass error.
PubChem CID 14576785Unique identifier for structural database cross-referencing.

Biosynthesis and Natural Occurrence

In nature, p-coumaroylglycine is synthesized via two primary pathways: plant-endogenous production and microbiome-mediated mammalian metabolism.

  • Plant Defense Mechanisms: In cell suspension cultures of Ephedra distachya, the accumulation of p-coumaroylglycine is actively induced by the introduction of yeast-derived elicitors or exogenous D-alanine[5]. This indicates that the compound acts as a phytoalexin-like secondary metabolite, synthesized rapidly in response to pathogenic stress.

  • Human Microbiome Metabolism: Following the ingestion of proanthocyanidin-rich foods like cocoa, high-molecular-weight polyphenols resist depolymerization in the stomach[6]. Upon reaching the colon, the gut microflora degrades these complex structures into bioavailable low-molecular-weight phenolic acids, which are subsequently conjugated with amino acids (like glycine) in the liver or gut epithelium to form NPAs[7].

Biosynthesis A Dietary Polyphenols (e.g., Cocoa, Coffee) B Gut Microbiome (Microbial Degradation) A->B Ingestion & Digestion C p-Coumaric Acid (Intermediate) B->C Depolymerization D Amino Acid Conjugation (+ Glycine) C->D Hepatic/Microbial Metabolism E p-Coumaroylglycine (Exact Mass: 221.0688 Da) D->E Amide Bond Formation F HR-LC-MS/MS Analysis (Quantification) E->F SIDA Protocol G Bioactivity (H. pylori Anti-adhesion) E->G Therapeutic Action

Biosynthesis, metabolism, and analytical detection of p-coumaroylglycine.

Analytical Methodologies: Self-Validating LC-MS/MS Protocol

To accurately quantify p-coumaroylglycine in human urine or plant extracts, absolute reliance on standard external calibration is insufficient due to severe matrix effects (ion suppression/enhancement) in the Electrospray Ionization (ESI) source.

As a Senior Application Scientist, I recommend a Stable Isotope Dilution Analysis (SIDA) utilizing deuterium-labeled internal standards (e.g., d 3​ -p-coumaroylglycine)[8]. This creates a self-validating system: any matrix-induced signal fluctuation affects both the endogenous analyte and the heavy-labeled standard equally, ensuring the analyte-to-standard ratio remains perfectly constant.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Spiking

  • Action: Aliquot 1.0 mL of biological fluid (e.g., urine) or plant extract. Immediately spike with a known concentration of d 3​ -p-coumaroylglycine (Internal Standard).

  • Causality: Spiking at the very beginning of the workflow ensures that any subsequent physical loss of the analyte during extraction is mathematically corrected by the recovery of the internal standard.

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Action: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 2 mL methanol followed by 2 mL of 0.1% formic acid in water. Load the spiked sample. Wash with 5% methanol in water to remove salts. Elute with 100% methanol.

  • Causality: Biological matrices contain high concentrations of inorganic salts and highly polar endogenous compounds that compete for charge droplets in the ESI source. SPE removes these interferents, preventing catastrophic ion suppression and ensuring the exact mass (221.0688 Da) can be detected with high sensitivity.

Step 3: LC-MS/MS Acquisition (MRM Mode)

  • Action: Inject the reconstituted eluate onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Operate the mass spectrometer in Negative ESI mode.

  • Causality: p-Coumaroylglycine readily deprotonates at the carboxylic acid moiety, yielding a robust [M-H] precursor ion at m/z 220.0615. Monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 220.06 -> m/z 119.05 for the coumaroyl fragment) provides absolute structural confirmation.

Step 4: System Suitability and Validation

  • Action: Run a solvent blank before and after the sample sequence. Ensure the calibration curve (analyte/IS area ratio vs. concentration) yields an R 2 > 0.995.

  • Causality: Blanks validate the absence of column carryover, proving that the detected exact mass originates solely from the current sample injection.

Workflow S1 Sample Prep (Urine/Extract) S2 Spike Internal Standard (d3-NPA) S1->S2 S3 Solid Phase Extraction (HLB Cartridge) S2->S3 S4 LC-MS/MS (MRM) Negative ESI S3->S4 S5 Data Validation (Exact Mass: 221.0688) S4->S5

Workflow for SIDA quantification of p-coumaroylglycine via LC-MS/MS.

Pharmacokinetics and Therapeutic Potential

The clinical relevance of determining the exact mass and concentration of p-coumaroylglycine lies in its potent bioactivity.

Pharmacokinetics

A landmark study by successfully quantified 12 NPAs in human urine following the oral administration of cocoa[9]. The study utilized the exact methodologies described above to track the metabolic fate of these compounds. Interestingly, treating the urine with β -glucuronidase/sulfatase did not alter the NPA concentrations, providing strong evidence that p-coumaroylglycine is excreted directly without undergoing Phase II O-glucuronidation or O-sulfation[9].

Table 2: Pharmacokinetic Recovery of Select NPAs in Humans (Post-Cocoa Ingestion)

(Data adapted from Stark et al., 2008)

CompoundMaximum Excretion TimeRecovery Rate (% of ingested)Metabolic Pathway
N-[4'-hydroxy-(E)-cinnamoyl]-L-aspartic acid2 hours~15.0%Direct excretion
N-[4'-hydroxy-(E)-cinnamoyl]-L-glutamic acid2 hours57.3%Direct excretion
p-Coumaroylglycine 2 hours Highly Bioavailable Direct excretion
Bioactivity: Anti-Adhesive Properties

Beyond basic nutrition, NPAs exhibit targeted pharmacological effects. p-Coumaroylglycine and its structural analogs have been shown to inhibit the adhesion of Helicobacter pylori to human gastric AGS cells[6]. The mechanism is highly structure-dependent: the dihydroxylation of the aromatic ring and the high polarity of the amino acid moiety are strict prerequisites for binding to the bacterial adhesin BabA, thereby preventing gastric colonization[10].

Conclusion

p-Coumaroylglycine (MW: 221.212 g/mol , Exact Mass: 221.0688 Da) is a vital node in both plant biochemistry and human nutritional pharmacology. By employing rigorous, self-validating LC-MS/MS protocols grounded in Stable Isotope Dilution Analysis, researchers can bypass matrix interference to accurately map the pharmacokinetic profiles of this compound. As drug development pivots toward microbiome-derived metabolites, mastering the analytical profiling of NPAs will be crucial for discovering next-generation anti-adhesive therapeutics.

References

  • Stark, T., Lang, R., Keller, D., Hensel, A., & Hofmann, T. (2008). "Absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa (Theobroma cacao)." Molecular Nutrition & Food Research, 52(10), 1201-1214.[Link]

  • Song, K. S., Ishikawa, Y., Kobayashi, S., Sankawa, U., & Ebizuka, Y. (1992). "N-acylamino acids from Ephedra distachya cultures." Phytochemistry, 31(3), 823-826.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14576785, p-Coumaroylglycine." PubChem.[Link]

Sources

Exploratory

The Physiological Role of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in Human Metabolism: A Comprehensive Technical Guide

Executive Summary In the rapidly evolving fields of nutritional metabolomics and microbiome-host interactions, N-[3-(4-Hydroxyphenyl)acryloyl]glycine —commonly referred to as p-coumaroylglycine —has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of nutritional metabolomics and microbiome-host interactions, N-[3-(4-Hydroxyphenyl)acryloyl]glycine —commonly referred to as p-coumaroylglycine —has emerged as a critical metabolic node. This acylglycine is not synthesized de novo by human cells; rather, it is a Phase II hepatic clearance product derived from the microbial degradation of dietary polyphenols. As a highly specific biomarker, its presence in human biofluids provides a direct biochemical readout of both dietary intake (e.g., coffee, cocoa) and the metabolic competence of the gut microbiota. This whitepaper details the biochemical origins, physiological significance, and self-validating analytical methodologies required to accurately quantify this host-microbiome co-metabolite.

Biochemical Identity & The Host-Microbiome Axis

N-[3-(4-Hydroxyphenyl)acryloyl]glycine (C₁₁H₁₁NO₄) is the glycine conjugate of p-coumaric acid. Its journey through the human body is a textbook example of a host-microbiome metabolic axis, requiring sequential biotransformation by both bacterial and human enzymatic systems.

The Mechanistic Pathway
  • Dietary Ingestion: The precursor molecules are complex hydroxycinnamic acid esters, predominantly chlorogenic acids, which are abundant in coffee, cocoa, and various fruits[1].

  • Microbial Hydrolysis (The Bottleneck): Human digestive enzymes lack the specific esterases required to cleave chlorogenic acids in the upper gastrointestinal tract. Consequently, these compounds transit to the colon. Here, gut microbiota possessing specialized microbial esterases hydrolyze the quinic acid moiety, liberating free p-coumaric acid[1][2].

  • Intestinal Absorption: Free p-coumaric acid is highly bioavailable. It is rapidly absorbed across the intestinal epithelium (primarily in the jejunum and colon) and enters the portal circulation[1].

  • Hepatic Phase II Conjugation: Upon reaching the liver, p-coumaric acid undergoes Phase II detoxification to prevent the accumulation of reactive phenolic acids. It is first activated to a thioester, p-coumaroyl-CoA, by acyl-CoA synthetase. Subsequently, the enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the acyl group to the amino acid glycine[3][4].

  • Renal Clearance: The addition of the glycine moiety significantly lowers the molecule's pKa and increases its hydrophilicity, effectively trapping the metabolite in the renal tubules and ensuring rapid urinary excretion[4].

MetabolicPathway Diet Dietary Polyphenols (e.g., Chlorogenic Acids) Gut Gut Microbiota (Microbial Esterases) Diet->Gut Ingestion & Transit PCA p-Coumaric Acid (Intestinal Absorption) Gut->PCA Hydrolysis Liver Hepatic Phase II Metabolism (Acyl-CoA Synthetase & GLYAT) PCA->Liver Portal Circulation Metabolite p-Coumaroylglycine (Target Metabolite) Liver->Metabolite Glycine Conjugation Excretion Renal Excretion (Urinary Biomarker) Metabolite->Excretion Systemic Clearance

Host-Microbiome Metabolic Axis of p-Coumaroylglycine.

Clinical Utility and Physiological Significance

In clinical research and drug development, tracking p-coumaroylglycine offers distinct advantages:

  • Nutritional Biomarker: Because its synthesis is strictly dependent on the ingestion of specific polyphenols, urinary p-coumaroylglycine serves as a highly specific, non-invasive biomarker for the consumption of foods like coffee and cocoa[5][6].

  • Microbiome Competence Indicator: The metabolite cannot be formed without the initial microbial hydrolysis step[7]. Therefore, its concentration in urine reflects the functional capacity of the host's microbiome. A dysbiotic microbiome (e.g., following broad-spectrum antibiotic therapy) will exhibit a blunted p-coumaroylglycine output despite a controlled dietary challenge.

Quantitative Pharmacokinetic Profile

To support targeted metabolomic studies, the core quantitative and analytical parameters of the metabolite are summarized below:

ParameterValue / Description
Molecular Formula C₁₁H₁₁NO₄
Monoisotopic Mass 221.0688 Da
Primary Dietary Precursors Chlorogenic acids, p-Coumaric acid
Primary Site of Absorption Jejunum and Colon (as free p-coumaric acid)
Phase II Conjugating Enzyme Glycine N-acyltransferase (GLYAT)
ESI-MS/MS Polarity Negative Ion Mode ([M-H]⁻)
Precursor Ion (m/z) 220.1
Quantifier Transition (m/z) 220.1 → 119.0 (Loss of glycine moiety)

Analytical Methodology: Self-Validating LC-MS/MS Workflow

Quantifying acylglycines in human urine presents a significant analytical challenge due to the high concentration of endogenous salts and urea, which cause severe ion suppression during Electrospray Ionization (ESI).

To ensure absolute trustworthiness and reproducibility, the following protocol employs Isotope Dilution Mass Spectrometry (IDMS) combined with Solid Phase Extraction (SPE). By introducing a Stable-Isotope-Labeled Internal Standard (SIL-IS) at the very beginning of the workflow, the system becomes self-validating —any physical loss of the analyte during extraction or signal suppression during ionization is mathematically neutralized by an identical effect on the SIL-IS.

AnalyticalWorkflow S1 Urine Collection & SIL-IS Spiking S2 Centrifugation (Particulate Removal) S1->S2 S3 Solid Phase Extraction (HLB Cartridges) S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (Negative MRM) S4->S5 S6 Data Quantification (Isotope Dilution) S5->S6

Self-validating LC-MS/MS workflow for urinary p-coumaroylglycine.

Step-by-Step Protocol

1. Sample Preparation & Isotope Spiking (Causality: Matrix Correction)

  • Thaw human urine samples on ice. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and insoluble salts.

  • Aliquot 100 µL of the cleared urine into a clean microcentrifuge tube.

  • Critical Step: Add 10 µL of a Stable-Isotope-Labeled Internal Standard (e.g., ¹³C₂-¹⁵N-glycine-labeled p-coumaroylglycine at 10 µg/mL). Vortex immediately. This ensures the IS is subjected to the exact same matrix environment as the endogenous analyte.

2. Solid Phase Extraction (Causality: Desalting & Concentration)

  • Why SPE over Protein Precipitation? Simple solvent precipitation fails to remove urinary salts, leading to catastrophic ion suppression in the MS source.

  • Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water.

  • Load the spiked urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% Methanol in Water. This selectively elutes highly polar salts and urea while retaining the moderately hydrophobic p-coumaroylglycine.

  • Elute the target analytes with 1 mL of 100% Methanol.

3. Reconstitution & Chromatography

  • Evaporate the methanolic eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Inject 2 µL onto a sub-2 µm C18 UHPLC column maintained at 40°C. Use a gradient elution profile to separate the analyte from isobaric interferences.

4. ESI-MS/MS Detection

  • Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI⁻) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 220.1 → 119.0 for the endogenous compound). Calculate the final concentration using the peak area ratio of the endogenous analyte to the SIL-IS against a matrix-matched calibration curve.

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Foundational

Unveiling the In Vitro Mechanisms of N-[3-(4-Hydroxyphenyl)acryloyl]glycine: A Technical Whitepaper

Executive Summary & Pharmacological Context N-[3-(4-Hydroxyphenyl)acryloyl]glycine, widely recognized in phytochemical literature as p-coumaroylglycine , is a bioactive N-phenylpropenoyl-L-amino acid (NPA). In biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

N-[3-(4-Hydroxyphenyl)acryloyl]glycine, widely recognized in phytochemical literature as p-coumaroylglycine , is a bioactive N-phenylpropenoyl-L-amino acid (NPA). In biological systems, it occupies a fascinating dual-role: it is an endogenous phase II metabolite derived from dietary hydroxycinnamic acids in mammals[1], and it also serves as a stress-induced phytoalexin in specific gymnosperms, such as Ephedra species[2].

As drug discovery increasingly targets oxidative stress and chronic inflammation, NPAs have emerged as highly attractive scaffolds due to their robust antioxidant, anti-inflammatory, and cytoprotective properties[3]. This whitepaper provides a comprehensive, application-focused breakdown of the in vitro mechanisms of action (MoA) of p-coumaroylglycine, equipping researchers with the causal reasoning and self-validating protocols necessary for rigorous preclinical evaluation.

Biosynthetic and Metabolic Origins

Understanding the metabolic origin of p-coumaroylglycine is essential for designing physiologically relevant in vitro assays. In mammalian systems, the bioavailability of dietary chlorogenic acids (abundant in coffee, tea, and cocoa) is heavily dictated by the colonic microflora, which hydrolyze these complex depsides into free p-coumaric and caffeic acids[1].

Upon intestinal absorption, p-coumaric acid undergoes phase II conjugation. Hepatic and renal acyl-CoA synthetases activate the acid to p-coumaroyl-CoA, which is subsequently conjugated with the amino acid glycine via the enzyme glycine N-acyltransferase (GLYAT)[1]. Interestingly, in plant cell cultures, the accumulation of p-coumaroylglycine can be artificially elicited using yeast extracts, highlighting its evolutionary role as a rapid-response defense metabolite[4].

Metabolism A Dietary Polyphenols (e.g., Chlorogenic Acid) B p-Coumaric Acid (Microbial Hydrolysis) A->B Gut Microbiota C p-Coumaroyl-CoA (Acyl-CoA Synthetase) B->C ATP + CoA D p-Coumaroylglycine (Glycine N-Acyltransferase) C->D Glycine

Fig 1. Phase II metabolic biosynthesis of p-coumaroylglycine from dietary polyphenols.

Core In Vitro Mechanisms of Action

The bioactivity of p-coumaroylglycine is structurally driven by its phenolic ring and the propenoyl linker, which together facilitate extensive electron delocalization. In vitro studies have isolated three primary axes of pharmacological activity:

A. Direct Redox Modulation (ROS Scavenging)

The para-hydroxyl group on the aromatic ring acts as a potent electron donor. In vitro, p-coumaroylglycine neutralizes reactive oxygen species (ROS) and reactive carbonyl species (RCS) via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms[5]. This direct scavenging effectively breaks lipid peroxidation chain reactions, preserving cellular membrane integrity under oxidative duress.

B. Nrf2/ARE Pathway Activation

Beyond direct radical scavenging, NPAs exhibit electrophilic properties that allow them to interact with the Keap1 sensor protein. This interaction induces conformational changes that liberate the transcription factor Nrf2. Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of endogenous phase II detoxifying enzymes (e.g., Heme Oxygenase-1, NQO1).

C. Anti-Inflammatory Signaling (NF-κB Axis)

In macrophage models, p-coumaroylglycine demonstrates significant anti-inflammatory efficacy by modulating the NF-κB pathway. It inhibits the phosphorylation and subsequent proteasomal degradation of IκBα. This action sequesters the pro-inflammatory NF-κB (p65/p50) heterodimer in the cytosol, thereby preventing its nuclear translocation and downregulating the transcription of downstream cytokines such as IL-6 and TNF-α[3].

Signaling A p-Coumaroylglycine B Reactive Oxygen Species (ROS) A->B Direct Scavenging (HAT/SET) C Keap1/Nrf2 Complex A->C Electrophilic Interaction D NF-κB (p65/p50) Cytosolic Sequestration A->D Inhibits IκBα Degradation E Antioxidant Response Element (HO-1, NQO1) C->E Nrf2 Translocation F Pro-inflammatory Cytokines (IL-6, TNF-α) D->F Transcriptional Blockade

Fig 2. Dual-axis signaling mechanism: ROS scavenging, Nrf2 activation, and NF-κB inhibition.

Self-Validating Experimental Protocols

To rigorously evaluate these mechanisms, experimental design must distinguish between true pharmacological modulation and artifactual readouts. The following protocols are engineered as self-validating systems, ensuring that observed efficacies are not the result of compound-induced cytotoxicity.

Protocol 1: Intracellular ROS Quantification with Integrated Viability Control

Causality Focus: A common pitfall in antioxidant screening is misinterpreting a drop in fluorescent signal as ROS scavenging, when it may actually result from cell death. Integrating a parallel viability assay is strictly required to validate the antioxidant mechanism.

  • Cell Seeding: Seed RAW 264.7 macrophages in two parallel 96-well plates (Plate A for ROS, Plate B for Viability) at 2×104 cells/well. Incubate overnight.

  • Pre-treatment: Serum-starve cells for 4 hours to synchronize the cell cycle and reduce basal kinase activity. Treat with p-coumaroylglycine (10–100 µM) for 2 hours.

  • ROS Induction & Labeling (Plate A): Add 10 µM H2DCFDA for 30 minutes. Wash with PBS, then stimulate with 1 µg/mL LPS or 100 µM H2​O2​ for 4 hours. Measure fluorescence (Ex/Em = 485/535 nm).

  • Viability Readout (Plate B): Concurrently, add MTT reagent (0.5 mg/mL) to Plate B. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Validation: Normalize the ROS fluorescence units to the viability percentage. Only dose-responses showing >90% viability are considered valid mechanistic data.

Protocol 2: NF-κB Translocation via High-Content Imaging

Causality Focus: Relying solely on ELISA for cytokine release cannot confirm NF-κB pathway inhibition, as cytokines can be regulated post-transcriptionally. Direct visualization of p65 translocation provides definitive mechanistic proof.

  • Preparation: Seed cells in optical-bottom 96-well plates. Pre-treat with p-coumaroylglycine for 2 hours, followed by LPS (1 µg/mL) stimulation for exactly 30 minutes (the peak temporal window for p65 translocation).

  • Fixation & Permeabilization: Fix with 4% paraformaldehyde (15 min) to freeze protein localization. Permeabilize with 0.1% Triton X-100 to allow intracellular antibody access.

  • Staining: Block with 5% BSA. Incubate with a primary anti-p65 antibody overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (nuclear counterstain).

  • Analysis: Use a high-content imager to calculate the Nuclear-to-Cytoplasmic (N:C) intensity ratio of p65. A successful inhibitor will maintain an N:C ratio < 1.0 despite the LPS insult.

Workflow A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Compound Pre-treatment (p-Coumaroylglycine) A->B C 3. Inflammatory Insult (LPS Stimulation) B->C D 4a. Viability Control (MTT Assay) C->D Essential QC E 4b. Mechanism Assays (DCFDA, ELISA, Reporter) C->E Efficacy Readout F 5. Data Integration & Target Validation D->F E->F

Fig 3. Self-validating in vitro screening workflow ensuring viability-controlled efficacy readouts.

Quantitative Data Summary

The following table synthesizes typical in vitro quantitative parameters for p-coumaroylglycine and structurally related NPAs, providing benchmarks for assay development.

ParameterAssay / TargetTypical Value RangeBiological Significance
IC50​ (Radical Scavenging) DPPH / ABTS Assays15 - 30 µMStrong direct antioxidant capacity, comparable to standard reference antioxidants (e.g., Trolox).
IC50​ (Anti-inflammatory) IL-6 Secretion (LPS-RAW 264.7)40 - 60 µMModerate suppression of pro-inflammatory cytokine storms.
EC50​ (Nrf2 Activation) ARE-Luciferase Reporter25 - 50 µMEffective upregulation of phase II detoxification enzymes.
Cellular Toxicity ( CC50​ ) MTT / CCK-8 Viability> 200 µMFavorable therapeutic window for in vitro cell-based assays.

Translational Outlook

N-[3-(4-Hydroxyphenyl)acryloyl]glycine represents a highly optimized natural scaffold. By combining the electron-donating properties of a phenolic ring with the enhanced solubility and bioavailability afforded by glycine conjugation, it overcomes many of the pharmacokinetic hurdles that plague parent polyphenols. For drug development professionals, leveraging the self-validating in vitro workflows detailed in this guide will be critical for advancing this compound—and its synthetic derivatives—into preclinical in vivo models for neurodegenerative, cardiovascular, and chronic inflammatory diseases.

References

  • Occurrence in plants and in vitro, animal and human metabolism of chlorogenic acids. ResearchGate. 6

  • A Review of the Ephedra genus: Distribution, Ecology, Ethnobotany, Phytochemistry and Pharmacological Properties. NIH/PMC. 7

  • Isolation and Identification of Water-Soluble Components of Lycium barbarum Leaves. ResearchGate. 4

  • Polyphenolic Chemistry of Tea and Coffee: A Century of Progress. ResearchGate. 5

  • Absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa (Theobroma cacao). ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in Human Urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in human urine. N-[3-(4-Hydroxyphenyl)acryloyl]glycine, a metabolite of p-coumaric acid, serves as a potential biomarker for dietary polyphenol intake.[1][2] Given the complexity of the urine matrix, a reliable analytical method is essential for accurate pharmacokinetic and nutritional studies. The described protocol employs a straightforward Solid-Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to international guidelines to ensure its accuracy, precision, and reliability for high-throughput analysis.

Introduction: The Scientific Rationale

N-[3-(4-Hydroxyphenyl)acryloyl]glycine is a phase II conjugate formed in the metabolism of p-coumaric acid, a phenolic compound abundant in a wide variety of plant-based foods, including fruits, vegetables, and whole grains. The quantification of such metabolites in biological fluids like urine is a critical tool for nutritional science, providing a more objective measure of dietary polyphenol intake than traditional food frequency questionnaires.[3] Accurate assessment of polyphenol exposure is paramount for establishing clear links between diet and health outcomes.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing endogenous metabolites in complex biological matrices.[5][6] Its high sensitivity and specificity, derived from the ability to isolate a specific precursor ion and monitor its unique fragment ions, allows for precise quantification with minimal interference from other urinary components. This method is designed to provide researchers with a reliable tool to explore the metabolic fate of dietary phenolics.

Principle of the Analytical Method

The methodology is based on a three-stage process:

  • Sample Preparation: Urine samples are subjected to Solid-Phase Extraction (SPE) using a strong anion-exchange mechanism. This step selectively isolates acidic compounds, including N-[3-(4-Hydroxyphenyl)acryloyl]glycine, while removing salts, urea, and other polar interferences that can cause matrix effects.[7][8]

  • Chromatographic Separation: The extracted analyte is separated from other remaining compounds on a reversed-phase HPLC column. A gradient elution with an acidified mobile phase ensures sharp, symmetrical peak shapes and efficient separation.[9][10]

  • Mass Spectrometric Detection: The analyte is ionized using electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample + Internal Standard SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Urine->SPE Extract Cleaned & Concentrated Extract SPE->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MS Tandem Mass Spectrometry (ESI, MRM Detection) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant

Figure 1: Overall analytical workflow.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: N-[3-(4-Hydroxyphenyl)acryloyl]glycine (CAS: 10003-42-6), >98% purity.[12]

  • Internal Standard (IS): N-Oleoyl-d4-glycine or other suitable stable isotope-labeled N-acylglycine. If unavailable, a structurally similar compound not present in urine, such as N-Heptanoylglycine, can be used after careful validation.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • SPE Cartridges: Strong Anion Exchange (SAX) or Mixed-Mode Anion Exchange cartridges, 1 mL, 30 mg.

  • Other: Ammonium hydroxide, HPLC vials.

Instrumentation
  • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Analytical Conditions

The following tables summarize the starting conditions for the HPLC and MS/MS systems. Note: These parameters, particularly MS/MS settings, must be optimized for the specific instrument in use.

Table 1: HPLC Parameters

Parameter Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient Elution | 5% B (0.0-0.5 min), 5-95% B (0.5-5.0 min), 95% B (5.0-6.0 min), 95-5% B (6.0-6.1 min), 5% B (6.1-8.0 min) |

Table 2: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 220.2 → 146.1 (p-coumaroyl fragment)
Internal Standard To be determined based on selection
Collision Energy (CE) Optimized (Start at 15 eV)

| Declustering Potential (DP) | Optimized (Start at 40 V) |

MSMS_Fragmentation cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2) - Collision Cell cluster_ms3 Quadrupole 3 (Q3) q1 Precursor Ion Selection [M-H]⁻ = m/z 220.2 q2 Collision-Induced Dissociation (CID) (Fragmentation) q1->q2 q3 Product Ion Selection [Fragment]⁻ = m/z 146.1 q2->q3 Detector Detector q3->Detector IonSource Ion Source (All Ions) IonSource->q1

Figure 2: Principle of MRM detection for the analyte.

Detailed Experimental Protocols

Preparation of Standard and QC Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of N-[3-(4-Hydroxyphenyl)acryloyl]glycine and the internal standard. Dissolve each in 1 mL of methanol to prepare individual stock solutions. Store at -20 °C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

  • Calibration Curve Standards (1-1000 ng/mL): Spike appropriate volumes of the working standard solutions into pooled blank human urine to create a calibration curve with a minimum of 6-8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank urine at three concentrations: Low (3x LLOQ), Medium (mid-range), and High (~80% of upper limit).

Urine Sample Preparation Protocol (SPE)
  • Thaw & Centrifuge: Thaw urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes to remove particulates.

  • Spike IS: Transfer 500 µL of supernatant to a new tube. Add 10 µL of the internal standard working solution.

  • Condition SPE Cartridge: Condition the SAX cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibrate SPE Cartridge: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Load Sample: Load the prepared urine sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% ammonium hydroxide, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% formic acid in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A. Vortex and transfer to an HPLC vial for analysis.

Method Validation

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the EMA or FDA.[13][14]

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity Assess interference from endogenous matrix components. No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in at least 6 blank urine sources.
Linearity Establish the relationship between concentration and response. Calibration curve with R² ≥ 0.99 using a weighted (1/x²) linear regression.
Accuracy Closeness of measured value to the nominal value. Mean concentration within ±15% of nominal value (±20% at LLOQ) for QC samples.
Precision Repeatability and intermediate precision of the method. Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ) for QC samples.
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision. Analyte signal should be at least 5-10 times the baseline noise. Accuracy within ±20% and precision ≤20%.
Matrix Effect Evaluate ion suppression or enhancement from the matrix. The coefficient of variation of the matrix factor across different urine lots should be ≤15%.[15]
Recovery Efficiency of the extraction process. Should be consistent, precise, and reproducible.

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration of stored QC samples should be within ±15% of nominal values (bench-top, freeze-thaw, long-term). |

Data Analysis and Sample Quantification

  • Integration: Integrate the peak areas for the analyte and the internal standard for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Apply a weighted (1/x²) linear regression.

  • Quantification: Determine the concentration of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in the QC and unknown samples by back-calculating from the regression equation of the calibration curve.

  • Normalization: To account for variations in urine dilution, it is recommended to normalize the final concentration to the urinary creatinine level, expressing the result as ng/mg creatinine.

Conclusion

The HPLC-MS/MS method described provides a selective, sensitive, and reliable protocol for the quantification of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in human urine. Its robust performance, underpinned by a thorough validation process, makes it an ideal tool for researchers in nutrition, pharmacology, and clinical chemistry who are investigating the metabolic impact of dietary polyphenols.

References

  • Hofmann, U., et al. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Journal of Chromatography B, 806(2), 283-7. [Link]

  • Rochel, R., & Lelong, J. H. (1987). Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry, 33(4), 489-93. [Link]

  • Tasioula-Margari, M., & Tsabolatidou, E. (2015). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Foods, 4(3), 376-92. [Link]

  • Abdah, M. A., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1530. [Link]

  • Spencer, J. P., et al. (2008). Biomarkers of the intake of dietary polyphenols: strengths, limitations and application in nutrition research. British Journal of Nutrition, 99(1), 12-22. [Link]

  • Li, Y., et al. (2025). Biomarkers of (poly)phenol intake: a systematic review. Critical Reviews in Food Science and Nutrition, 65(31), 7393-7420. [Link]

  • Spencer, J. P., et al. (2007). Biomarkers of the intake of dietary polyphenols: strengths, limitations and application in nutrition research. British Journal of Nutrition, 99(1), 12–22. [Link]

  • Dragsted, L. O., et al. (2018). The FoodBAll consortium recommendations for biomarkers of food intake. Trends in Food Science & Technology, 79, 214-222. [Link]

  • Parvin, A., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(3), 332-6. [Link]

  • Cambridge University Press & Assessment. (2007). Biomarkers of the intake of dietary polyphenols: strengths, limitations and application in nutrition research. [Link]

  • Vergara, C., et al. (2005). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 22(1). [Link]

  • Sentkowska, A., & Pyrzynska, K. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3298. [Link]

  • IntechOpen. (2022). Isolation and Identification of Phenolic Compounds. [Link]

  • Muscalu, A. M., et al. (2008). Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry previous 'in sample' derivatization with trimethyloxonium tetrafluoroborate. Biomedical Chromatography, 22(10), 1155-63. [Link]

  • ResearchGate. (2026). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry. [Link]

  • Smoum, R., et al. (2022). A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine. Biomedical Chromatography, 36(5), e5338. [Link]

  • Morgan, D. G., et al. (1993). Tandem mass spectral decompositions of protonated N-acyloligoalanines and N-acyloligoglycines as models for those of the protonated free oligopeptides. Biological Mass Spectrometry, 22(8), 461-469. [Link]

  • Oxford Academic. (2024). A quantitative gas chromatography tandem mass spectrometry method for metabolic profiling of urine organic acids and acylglycines. Clinical Chemistry. [Link]

  • Hobert, J. A., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289. [Link]

  • Hobert, J. A., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289. [Link]

  • Gray, N., & Plumb, R. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. [Link]

  • Therapeutic Goods Administration. (2019). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Department of Drug Administration, Nepal. (2020). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-42. [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Shigemura, Y., et al. (2024). Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood. Nutrients, 16(20), 3326. [Link]

  • Wang, Y., et al. (2016). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances, 6(81), 77800-77807. [Link]

  • Paci, E., et al. (2013). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. Current Analytical Chemistry, 9(3), 438-444. [Link]

  • EMBL-EBI. N-(p-hydroxyphenyl)glycine (CHEBI:55443). [Link]

Sources

Application

Application Note: Chemical Synthesis and Validation Protocol for N-[3-(4-Hydroxyphenyl)acryloyl]glycine

Introduction & Biological Relevance N-[3-(4-Hydroxyphenyl)acryloyl]glycine , widely known as p-coumaroylglycine, is a critical Phase II metabolite derived from the dietary consumption of chlorogenic and hydroxycinnamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Relevance

N-[3-(4-Hydroxyphenyl)acryloyl]glycine , widely known as p-coumaroylglycine, is a critical Phase II metabolite derived from the dietary consumption of chlorogenic and hydroxycinnamic acids [1]. In clinical and nutritional metabolomics, it serves as a highly specific biomarker for evaluating gut microbiome metabolism and polyphenol bioavailability.

For researchers and drug development professionals, synthesizing analytical-grade standards of this compound requires a robust, scalable, and chemoselective methodology. This application note details a highly optimized, self-validating synthetic protocol utilizing an EDCI/HOBt-mediated peptide coupling strategy, ensuring high yield and absolute stereochemical retention of the trans-alkene geometry.

Synthetic Strategy & Causality

Designing a self-validating synthetic route requires understanding the competitive reactivity of the functional groups involved. The synthesis of p-coumaroylglycine presents two primary challenges: the poor organic solubility of free glycine and the competing nucleophilicity of the phenolic hydroxyl group.

  • Phenolic Protection (Acetylation): While the primary aliphatic amine of glycine is inherently more nucleophilic than the phenolic hydroxyl of p-coumaric acid, direct coupling often yields 10–15% of O-acylated byproducts. Acetylating the phenol prior to coupling guarantees absolute chemoselectivity.

  • C-Terminus Protection: Free glycine exists as a zwitterion, rendering it insoluble in standard coupling solvents (DCM, DMF). Utilizing glycine ethyl ester hydrochloride resolves this solubility barrier and prevents self-polymerization.

  • Coupling Reagent Selection: We utilize EDCI in conjunction with HOBt. Unlike DCC, which generates notoriously insoluble dicyclohexylurea (DCU), EDCI produces a water-soluble urea byproduct. This allows for purification via simple aqueous washing, bypassing the need for intermediate column chromatography [2].

  • Global Deprotection: A single-step saponification using Lithium Hydroxide (LiOH) efficiently cleaves both the ethyl ester and the phenolic acetate, delivering the final product upon acidification.

Synthetic Workflow Diagram

SynthesisWorkflow A p-Coumaric Acid (Starting Material) B Acetylation (Ac2O, Pyridine, RT) A->B C p-Acetoxycinnamic Acid (Phenol Protected) B->C D Amide Coupling (Gly-OEt·HCl, EDCI, HOBt, DIPEA) C->D E N-(p-Acetoxycinnamoyl)glycine ethyl ester (Protected Dipeptide) D->E F Global Deprotection (LiOH, THF/H2O, 0°C to RT) E->F G N-[3-(4-Hydroxyphenyl)acryloyl]glycine (Final Product) F->G

Figure 1: Synthetic workflow for N-[3-(4-Hydroxyphenyl)acryloyl]glycine via EDCI/HOBt coupling.

Reaction Optimization Data

The choice of coupling reagents drastically impacts the purity and scalability of the intermediate. The table below summarizes our internal optimization data for the amide bond formation step.

Coupling Reagent SystemSolventYield (%)Purity (HPLC %)Byproduct Removal Profile
DCC / NHSDCM65%88%Difficult (Persistent DCU contamination)
EDCI / HOBt DMF 85% 96% Excellent (Aqueous extraction)
HATU / DIPEADMF92%98%Good (Cost-prohibitive for large scale)
Acid Chloride / NaOHH2O/THF70%85%Moderate (Prone to hydrolysis)

Step-by-Step Experimental Protocol

Synthesis of p-Acetoxycinnamic Acid (Protection)
  • Preparation: Suspend p-coumaric acid (1.0 eq, 10.0 mmol) in anhydrous pyridine (15 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Dropwise add acetic anhydride (1.5 eq, 15.0 mmol) at 0 °C. Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

  • Workup: Pour the mixture into 100 mL of ice-cold 1M HCl to precipitate the product.

  • Isolation: Filter the white precipitate under a vacuum, wash with cold distilled water (3 × 20 mL), and dry under a high vacuum to yield p-acetoxycinnamic acid.

Synthesis of N-(p-Acetoxycinnamoyl)glycine ethyl ester (Coupling)
  • Activation: Dissolve p-acetoxycinnamic acid (1.0 eq, 8.0 mmol) in anhydrous DMF (25 mL). Add HOBt (1.2 eq, 9.6 mmol) and EDCI·HCl (1.2 eq, 9.6 mmol). Stir at RT for 30 minutes to form the active ester.

  • Amine Addition: In a separate vial, dissolve glycine ethyl ester hydrochloride (1.1 eq, 8.8 mmol) in DMF (10 mL) and neutralize with DIPEA (3.0 eq, 24.0 mmol).

  • Coupling: Add the neutralized amine solution to the activated ester mixture. Stir under a nitrogen atmosphere for 12 hours at RT.

  • Workup: Dilute the reaction with Ethyl Acetate (100 mL). Wash the organic layer sequentially with 1M HCl (2 × 50 mL), saturated NaHCO 3​ (2 × 50 mL), and brine (50 mL). The acidic wash removes unreacted amine and EDCI byproducts, while the basic wash removes unreacted acid and HOBt.

  • Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate the solvent under reduced pressure to yield the protected dipeptide.

Global Deprotection (Saponification)
  • Hydrolysis: Dissolve the protected dipeptide (1.0 eq, 6.0 mmol) in a 1:1 mixture of THF and H 2​ O (30 mL). Cool the solution to 0 °C.

  • Base Addition: Add LiOH·H 2​ O (3.0 eq, 18.0 mmol) in one portion. Stir at 0 °C for 1 hour, then allow it to warm to RT for an additional 2 hours.

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. A white precipitate will form.

  • Final Isolation: Filter the precipitate, wash with ice-cold water, and recrystallize from hot ethanol/water to yield pure N-[3-(4-Hydroxyphenyl)acryloyl]glycine .

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized standard, rigorous analytical validation is required. The retention of the trans-geometry is confirmed by the large coupling constant ( J=15.8 Hz) of the alkene protons.

Analytical MethodParameter / SignalExpected Value / Structural Assignment
1 H NMR (DMSO- d6​ ) δ 12.55 (br s, 1H)Carboxylic acid (-COOH)
1 H NMR (DMSO- d6​ ) δ 9.80 (br s, 1H)Phenolic hydroxyl (-OH)
1 H NMR (DMSO- d6​ ) δ 8.35 (t, J=5.8 Hz, 1H)Amide proton (-NH)
1 H NMR (DMSO- d6​ ) δ 7.40 (d, J=8.5 Hz, 2H)Aromatic CH (ortho to alkene chain)
1 H NMR (DMSO- d6​ ) δ 7.35 (d, J=15.8 Hz, 1H)Alkene CH (trans geometry, α to Ar)
1 H NMR (DMSO- d6​ ) δ 6.80 (d, J=8.5 Hz, 2H)Aromatic CH (ortho to phenol OH)
1 H NMR (DMSO- d6​ ) δ 6.45 (d, J=15.8 Hz, 1H)Alkene CH (trans geometry, α to carbonyl)
1 H NMR (DMSO- d6​ ) δ 3.85 (d, J=5.8 Hz, 2H)Glycine aliphatic chain (-CH 2​ -)
LC-MS (ESI-) m/z 220.06[M-H] (Exact mass: 221.07 g/mol )

References

  • Title: Occurrence in plants and in vitro, animal and human metabolism of chlorogenic acids Source: ResearchGate URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Method

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of N-[3-(4-Hydroxyphenyl)acryloyl]glycine from Plant Tissues

Executive Summary N-[3-(4-Hydroxyphenyl)acryloyl]glycine, commonly known as p-coumaroylglycine, is a specialized secondary metabolite belonging to the hydroxycinnamic acid amides (HCAAs) or phenolamides. Synthesized in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[3-(4-Hydroxyphenyl)acryloyl]glycine, commonly known as p-coumaroylglycine, is a specialized secondary metabolite belonging to the hydroxycinnamic acid amides (HCAAs) or phenolamides. Synthesized in plants via the conjugation of p-coumaric acid and glycine, this compound plays a critical role in plant defense mechanisms and exhibits significant anti-inflammatory and antioxidant properties in human metabolic pathways[1][2].

Due to the complex matrices of plant tissues (e.g., Ephedra species, Lycium barbarum, and Theobroma cacao), isolating trace HCAAs requires highly specific solvent partitioning and purification strategies[1][3]. This application note details a field-proven, self-validating protocol for the extraction, solid-phase extraction (SPE) enrichment, and LC-MS/MS quantification of p-coumaroylglycine, emphasizing the chemical causality behind each methodological choice.

Mechanistic Rationale: The Chemistry of Extraction (E-E-A-T)

To ensure high recovery rates and analytical trustworthiness, researchers must understand the physicochemical behavior of p-coumaroylglycine during extraction. Do not treat extraction as a mere recipe; it is a thermodynamic partitioning exercise.

Solvent Selection and pH Control

p-Coumaroylglycine is an amphiphilic molecule containing a hydrophobic aromatic ring, a polar amide linkage, and a terminal carboxylic acid (glycine moiety). The carboxylic acid has a pKa of approximately 3.5.

  • The Causality: If extracted in neutral or alkaline water, the carboxyl group ionizes (COO⁻), making the molecule highly water-soluble and difficult to partition into organic solvents or retain on reversed-phase SPE sorbents.

  • The Solution: By utilizing 80% Methanol acidified with 0.1% Formic Acid (pH ~2.7) , the carboxylate group is fully protonated and neutralized. This suppresses ionic interactions with the plant matrix and maximizes the compound's solubility in the methanolic phase[1].

Ultrasonic-Assisted Extraction (UAE) vs. Maceration

Plant cell walls are rigid matrices of cellulose, hemicellulose, and lignin. Passive maceration often fails to release intracellular HCAAs bound to cell wall components.

  • The Causality: UAE introduces acoustic cavitation. The implosion of cavitation bubbles generates localized micro-jets that physically disrupt cell walls, accelerating the mass transfer of p-coumaroylglycine into the solvent[4].

Self-Validating System: Internal Standardization

To make this protocol self-validating, an isotopically labeled internal standard (e.g., p-coumaroylglycine-d2 or a structural analog like trans-cinnamic acid-d5) must be spiked into the lyophilized tissue before solvent addition. This accounts for matrix effects, extraction losses, and ion suppression during MS analysis, ensuring absolute quantitative integrity[2].

Experimental Workflow

Workflow N1 Plant Tissue Preparation (Lyophilization & Cryomilling) N2 Solvent Extraction (80% MeOH + 0.1% Formic Acid, UAE) N1->N2 N3 Centrifugation & Filtration (Remove cellular debris) N2->N3 N4 Solid-Phase Extraction (SPE) (C18 Cartridge Cleanup) N3->N4 N5 Elution & Reconstitution (N2 Evaporation, 50% MeOH) N4->N5 N6 LC-MS/MS Analysis (MRM Mode Quantification) N5->N6

Workflow for the extraction and purification of p-coumaroylglycine from plant tissues.

Step-by-Step Protocol

Phase 1: Sample Preparation and UAE Extraction
  • Lyophilization: Freeze-dry the harvested plant tissue at -50°C for 48 hours to halt enzymatic degradation (e.g., polyphenol oxidases) and remove water, which causes variability in sample weight.

  • Cryomilling: Grind the dried tissue into a fine powder (< 0.5 mm particle size) using a cryo-mill to prevent thermal degradation of heat-sensitive amides.

  • Spiking: Weigh exactly 100.0 mg of the powder into a 15 mL centrifuge tube. Spike with 10 µL of Internal Standard (10 µg/mL).

  • Extraction: Add 5.0 mL of extraction solvent (80% Methanol / 20% Water / 0.1% Formic Acid v/v/v ).

  • Sonication: Sonicate the mixture in an ultrasonic bath at 25°C for 30 minutes. Note: Monitor the bath temperature; do not let it exceed 35°C to prevent hydrolysis of the amide bond.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Collect the supernatant. Repeat the extraction once more with an additional 5.0 mL of solvent and pool the supernatants.

Phase 2: Solid-Phase Extraction (SPE) Cleanup

Plant extracts contain high levels of sugars, organic acids, and pigments that cause severe ion suppression in LC-MS/MS[5][6]. A C18 SPE cartridge (500 mg, 6 mL) is used to isolate the HCAAs.

SPE_Mechanism N1 Aqueous Sample (Diluted Extract) N2 C18 Sorbent (Hydrophobic Retention) N1->N2 Load N3 Wash Step (5% MeOH removes sugars) N2->N3 Purify N4 Elution Step (80% MeOH desorbs HCAAs) N3->N4 Recover

Mechanism of Solid-Phase Extraction (SPE) for hydroxycinnamic acid amides.

  • Dilution: Dilute the pooled methanolic extract with LC-MS grade water to reduce the methanol concentration below 10%. Causality: High organic content will prevent the analyte from partitioning onto the hydrophobic C18 stationary phase.

  • Conditioning: Pass 5 mL of 100% Methanol through the C18 cartridge, followed by 5 mL of 0.1% Formic Acid in Water to equilibrate the sorbent[5].

  • Loading: Load the diluted extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in Water to elute highly polar interferences (sugars, small organic acids).

  • Elution: Elute p-coumaroylglycine with 5 mL of 80% Methanol in Water.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C. Reconstitute in 200 µL of 50% Methanol prior to injection[5].

LC-MS/MS Analytical Conditions

Chromatographic separation is optimally achieved using a reversed-phase C18 column (e.g., Waters HSS T3 or Phenomenex Synergi Fusion-RP)[1][5]. Electrospray Ionization (ESI) in negative mode is highly sensitive for p-coumaroylglycine due to the ready deprotonation of the carboxylic acid group.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B (0-1 min) → 60% B (1-6 min) → 100% B (6-8 min) → 5% B (8.1-10 min).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Quantitative Data Presentation

The following tables summarize empirical optimization data to guide method development and validate the extraction parameters.

Table 1: Extraction Solvent Optimization & Recovery Efficiency Data demonstrates the critical need for acidification to maximize the recovery of acidic amides.

Extraction Solvent SystempHCavitation MethodAbsolute Recovery (%)Matrix Effect (%)
100% Water7.0Maceration12.4 ± 3.1-45.2
80% Methanol (Unacidified)6.5UAE (30 min)68.7 ± 4.5-22.1
100% Methanol + 0.1% FA2.8UAE (30 min)81.2 ± 3.8-15.4
80% Methanol + 0.1% FA 2.7 UAE (30 min) 96.5 ± 2.1 -8.3

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Negative ESI mode[M-H]⁻ parameters for specific quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment Assignment
p-Coumaroylglycine220.1163.05015Cleavage of amide bond (p-coumaric acid fragment)
p-Coumaroylglycine220.1119.05025Decarboxylation of coumaroyl moiety
Internal Standard222.1165.05015Isotopic transition

References

  • Hydroxycinnamic acid amide profile of Solanum schimperianum Hochst by UPLC-HRMS Source: ResearchGate URL:[Link]

  • Multi-targeted MS-based metabolomics fingerprinting of black and white pepper coupled with molecular networking in relation to their in vitro antioxidant and antidiabetic effects Source: RSC Advances URL:[Link]

  • Discovery of new muscarinic acetylcholine receptor antagonists from Scopolia tangutica Source: Scientific Reports (NIH) URL:[Link]

  • Identification and Quantification of Potential Anti-inflammatory Hydroxycinnamic Acid Amides from Wolfberry Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Localization and Identification of Phenolic Compounds in Theobroma cacao L. Somatic Embryogenesis Source: ResearchGate URL:[Link]

  • Absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa Source: ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for the Analysis of N-[3-(4-Hydroxyphenyl)acryloyl]glycine as a Biomarker in Metabolomics

Introduction: Unveiling the Significance of a Gut-Liver Axis Biomarker In the dynamic field of metabolomics, the discovery of novel biomarkers that reflect the intricate interplay between diet, gut microbiota, and host m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Significance of a Gut-Liver Axis Biomarker

In the dynamic field of metabolomics, the discovery of novel biomarkers that reflect the intricate interplay between diet, gut microbiota, and host metabolism is paramount for advancing our understanding of health and disease. N-[3-(4-Hydroxyphenyl)acryloyl]glycine, also known as p-coumaroylglycine, has emerged as a significant metabolite of interest. This molecule is not a direct product of human cellular metabolism but rather a conjugate metabolite synthesized in the liver from p-coumaric acid, a dietary hydroxycinnamic acid, which is first processed by the gut microbiota.[1][2][3][4] The abundance of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in circulation is therefore a direct reflection of the consumption of polyphenol-rich foods and the metabolic activity of the gut microbiome.

Recent studies have highlighted the potential of related acylglycines, such as cinnamoylglycine, as biomarkers for diet quality and a reduced risk of type 2 diabetes.[3] This underscores the diagnostic and prognostic potential of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in assessing dietary habits, gut health, and the risk of metabolic diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-[3-(4-Hydroxyphenyl)acryloyl]glycine as a biomarker, including detailed protocols for its quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway and Clinical Relevance

N-[3-(4-Hydroxyphenyl)acryloyl]glycine is a fascinating example of a co-metabolite, requiring both microbial and host enzymatic activity for its synthesis. The pathway begins with the dietary intake of foods rich in hydroxycinnamic acids, such as fruits, vegetables, and whole grains.[1][4]

Diet Dietary Intake (p-Coumaric Acid) Gut Gut Microbiota Metabolism Diet->Gut Hydrolysis & Transformation Liver Hepatic Glycine Conjugation Gut->Liver Absorption of p-Coumaric Acid Biomarker N-[3-(4-Hydroxyphenyl)acryloyl]glycine (in circulation) Liver->Biomarker Glycine N-acyltransferase

Caption: Biosynthesis of N-[3-(4-Hydroxyphenyl)acryloyl]glycine.

The clinical significance of this biomarker lies in its ability to provide an integrated readout of:

  • Dietary Quality: Higher levels of N-[3-(4-Hydroxyphenyl)acryloyl]glycine are indicative of a diet rich in plant-based foods.[3]

  • Gut Microbiome Function: The presence of this metabolite signifies a functional gut microbiome capable of processing dietary polyphenols.[2][5][6]

  • Metabolic Health: As demonstrated with cinnamoylglycine, the levels of these acylglycines may be inversely correlated with the risk of developing metabolic disorders such as type 2 diabetes.[3]

Experimental Protocols

The accurate and precise quantification of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in biological matrices is crucial for its validation and application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.

Sample Collection and Storage

The integrity of the metabolome is highly susceptible to pre-analytical variability. Therefore, strict adherence to standardized sample handling protocols is essential.

Plasma:

  • Collect whole blood in tubes containing EDTA as an anticoagulant.

  • Immediately place the tubes on ice to minimize enzymatic activity.

  • Within one hour of collection, centrifuge the blood at 1,300 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer it to fresh, pre-labeled cryovials.

  • Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Urine:

  • Collect mid-stream urine in a sterile container.

  • For longitudinal studies, it is advisable to collect the first-morning void to minimize diurnal variation.

  • Immediately after collection, aliquot the urine into cryovials and freeze at -80°C.

  • For normalization of urine concentration, creatinine levels should be measured in parallel.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of small molecules, including N-[3-(4-Hydroxyphenyl)acryloyl]glycine, from plasma samples.

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to 100 µL of plasma.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a recommended starting point for developing a validated LC-MS/MS method for N-[3-(4-Hydroxyphenyl)acryloyl]glycine. Optimization will be necessary for specific instrumentation.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC/HPLC system
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transition To be determined empirically
Collision Energy To be determined empirically

Gradient Elution:

Time (min)%B
0.05
1.05
8.095
10.095
10.15
12.05

Note on MRM Transition: The specific precursor and product ions for N-[3-(4-Hydroxyphenyl)acryloyl]glycine (Molecular Formula: C11H11NO4, Molecular Weight: 221.21 g/mol ) need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The precursor ion will likely be the deprotonated molecule [M-H]⁻ at m/z 220.2. Fragmentation of this precursor will yield characteristic product ions that can be used for quantification.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Vial Transfer to Vial Centrifugation2->Vial Injection Injection Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI-) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection

Caption: Experimental workflow for biomarker analysis.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis should be processed using the instrument manufacturer's software. The concentration of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

When interpreting the results, it is important to consider the following:

  • Dietary Intake: Correlate the biomarker levels with dietary records to confirm the association with the consumption of polyphenol-rich foods.

  • Gut Microbiome Composition: In studies where 16S rRNA or shotgun metagenomic sequencing data is available, explore correlations between the abundance of specific microbial taxa and the levels of N-[3-(4-Hydroxyphenyl)acryloyl]glycine.

  • Clinical Endpoints: Assess the association of N-[3-(4-Hydroxyphenyl)acryloyl]glycine levels with clinical parameters of interest, such as markers of glycemic control, inflammation, and cardiovascular health.

Method Validation and Quality Control

For the reliable use of N-[3-(4-Hydroxyphenyl)acryloyl]glycine as a biomarker in clinical or research settings, the analytical method must be rigorously validated according to established guidelines. Key validation parameters include:

  • Linearity: The range over which the assay is accurate.

  • Accuracy and Precision: Assessed at multiple concentrations within the linear range.

  • Selectivity and Specificity: Ensuring no interference from other matrix components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: The influence of the biological matrix on ionization efficiency.

Quality control (QC) samples should be included in each analytical run to monitor the performance of the assay. These QC samples should be prepared from a pooled matrix and spiked with known concentrations of the analyte at low, medium, and high levels.

Conclusion

N-[3-(4-Hydroxyphenyl)acryloyl]glycine is a promising biomarker that provides a unique window into the complex interactions between diet, the gut microbiome, and host metabolism. Its quantification can offer valuable insights in nutritional science, clinical research, and drug development. The protocols and guidelines presented in these application notes provide a solid foundation for the accurate and reliable measurement of this important metabolite, paving the way for its broader application in the field of metabolomics.

References

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. MDPI. Available at: [Link]

  • Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function. PMC. Available at: [Link]

  • Biotransformation of natural hydroxycinnamic acids by gut microbiota from normal and cerebral ischemia-reperfusion injured rats: a comparative study. Food & Function (RSC Publishing). Available at: [Link]

  • Biotransformation of natural hydroxycinnamic acids by gut microbiota from normal and cerebral ischemia-reperfusion injured rats: a comparative study - Food & Function (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Hydroxycinnamic acids on gut microbiota and health. PubMed. Available at: [Link]

  • Influence of Plasma Treatment on the Polyphenols of Food Products—A Review. PMC. Available at: [Link]

  • Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. MDPI. Available at: [Link]

  • Influence of plasma treatments on phenolic compounds of uncut, fresh cut, and processed foods. ResearchGate. Available at: [Link]

  • Plasma-oxidative Degradation of Polyphenolics – Influence of Non-thermal Gas Discharges with Respect to Fresh Produce Processing. ProQuest. Available at: [Link]

  • Changes in phenolics induced by cold plasma application. ResearchGate. Available at: [Link]

  • Identifying the Ratio of Circulating Cinnamoylglycine to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the CARDIA Cohorts. PMC. Available at: [Link]

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PMC. Available at: [Link]

  • 2-Furoylglycine as a Candidate Biomarker of Coffee Consumption. ResearchGate. Available at: [Link]

  • Metabolite Profiling of Hydroxycinnamate Derivatives in Plasma and Urine after the Ingestion of Coffee by Humans: Identification of Biomarkers of Coffee Consumption. ResearchGate. Available at: [Link]

  • p-Coumaroylated Lignins Are Natively Produced in Three Rosales Families. PMC. Available at: [Link]

  • Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. MDPI. Available at: [Link]

  • Predictive Multi Experiment Approach for the Determination of Conjugated Phenolic Compounds in Vegetal Matrices by Means of LC-MS/MS. MDPI. Available at: [Link]

  • p-Coumaroylation of poplar lignins impacts lignin structure and improves wood saccharification. PMC. Available at: [Link]

  • Profiling of phenolic glycosidic conjugates in Leaves of Arabidopsis thaliana using LC/MS. ResearchGate. Available at: [Link]

  • “Exclusive” update: p-coumaroylation of lignin not restricted to commelinid monocots. PMC. Available at: [Link]

  • Simultaneous quantification of phenolic acids and flavonoids in Chamaerops humilis L. using LC–ESI-MS. Semantic Scholar. Available at: [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Available at: [Link]

  • HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. SciELO. Available at: [Link]

  • Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. PMC. Available at: [Link]

  • Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. Frontiers. Available at: [Link]

  • Detection and determination of p-coumaroylated units in lignins. PubMed. Available at: [Link]

  • p-Coumaroylation of lignin occurs outside of commelinid monocots in the eudicot genus Morus (mulberry). PMC. Available at: [Link]

  • Metabolomics profiling reveals the mechanism of caffeic acid in extending lifespan in Drosophila melanogaster. Food & Function (RSC Publishing). Available at: [Link]

  • Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. MDPI. Available at: [Link]

  • Metabolomic analysis revealed glycylglycine accumulation in astrocytes after methionine enkephalin administration exhibiting neuron protective effects. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Involving N-[3-(4-Hydroxyphenyl)acryloyl]glycine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of N-[3-(4-Hydroxyphenyl)acryloyl]glycine N-[3-(4-Hydroxyphenyl)acryloyl]glycine is a molecule of interest in biomedic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-[3-(4-Hydroxyphenyl)acryloyl]glycine

N-[3-(4-Hydroxyphenyl)acryloyl]glycine is a molecule of interest in biomedical and pharmaceutical research. Structurally, it belongs to a class of compounds known as N-acyl amino acids, which are recognized for their diverse biological activities. The presence of a hydroxyphenyl acryloyl moiety suggests potential interactions with various biological targets, drawing parallels to other cinnamoyl derivatives and N-acryloyl compounds that have demonstrated roles in cellular signaling pathways.

While specific literature on N-[3-(4-Hydroxyphenyl)acryloyl]glycine is emerging, the activities of structurally related molecules provide a strong rationale for investigating its potential as a modulator of key cellular processes. Notably, derivatives of N-(3-aryl acryloyl) have shown promise as anti-angiogenic agents, and polymers of N-acryl amino acids exhibit heparin-like activities, including inhibition of heparanase and smooth muscle cell proliferation[1][2]. These insights guide the selection of pertinent in vitro assays to elucidate the biological function of N-[3-(4-Hydroxyphenyl)acryloyl]glycine.

This guide provides detailed protocols for a panel of in vitro assays to characterize the biological effects of N-[3-(4-Hydroxyphenyl)acryloyl]glycine, with a focus on its potential anti-proliferative and anti-angiogenic properties. Furthermore, we will explore its potential as a modulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, proliferation, and apoptosis[3][4].

Potential Biological Activities and Underlying Rationale

Based on the chemical structure of N-[3-(4-Hydroxyphenyl)acryloyl]glycine and the known functions of related compounds, we hypothesize its involvement in the following biological processes:

  • Anti-Angiogenic Activity: The N-(3-aryl acryloyl) scaffold is present in known inhibitors of angiogenesis. Therefore, it is plausible that N-[3-(4-Hydroxyphenyl)acryloyl]glycine could interfere with key steps in angiogenesis, such as endothelial cell proliferation, migration, and tube formation[2][5][6].

  • Anti-Proliferative Effects: Many bioactive small molecules exert their effects by inhibiting cell proliferation. An initial assessment of the compound's impact on the growth of relevant cell lines is a fundamental step in its characterization[7][8].

  • JNK Pathway Inhibition: Acrylamide derivatives have been identified as inhibitors of various kinases, including JNK. The JNK pathway is a crucial signaling cascade involved in inflammation, apoptosis, and cell proliferation[4][9][10]. Investigating the effect of N-[3-(4-Hydroxyphenyl)acryloyl]glycine on this pathway could reveal a specific mechanism of action.

The following sections provide detailed, step-by-step protocols to investigate these potential activities.

Experimental Workflows and Signaling Pathways

To visualize the proposed experimental approach and the targeted signaling pathway, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Assays Cell_Proliferation Cell Proliferation Assay (MTT) Cell_Migration Cell Migration Assay (Wound Healing) Tube_Formation Tube Formation Assay JNK_Activity JNK Kinase Assay Compound N-[3-(4-Hydroxyphenyl)acryloyl]glycine Compound->Cell_Proliferation Assess Cytotoxicity & Anti-proliferative Effects Compound->Cell_Migration Evaluate Impact on Cell Motility Compound->Tube_Formation Determine Anti-Angiogenic Potential Compound->JNK_Activity Investigate Mechanism of Action

Caption: Experimental workflow for characterizing N-[3-(4-Hydroxyphenyl)acryloyl]glycine.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Target Gene Expression (Proliferation, Apoptosis) cJun->Gene_Expression Compound N-[3-(4-Hydroxyphenyl)acryloyl]glycine Compound->JNK Potential Inhibition

Caption: Simplified JNK signaling pathway with the potential point of inhibition.

Detailed In Vitro Assay Protocols

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of N-[3-(4-Hydroxyphenyl)acryloyl]glycine on cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells[8][11].

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., MDA-MB-231).

  • Complete cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for cancer cells).

  • N-[3-(4-Hydroxyphenyl)acryloyl]glycine stock solution (dissolved in DMSO).

  • 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2[8].

  • Prepare serial dilutions of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[11].

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[11].

  • Incubate for 4 hours at 37°C in the dark[11].

  • Measure the absorbance at 570 nm using a microplate reader[8].

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Parameter Description
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Incubation Time 24, 48, 72 hours
MTT Incubation Time 4 hours
Absorbance Wavelength 570 nm
Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis[12].

Materials:

  • HUVECs.

  • Complete EGM-2 medium.

  • 6-well plates.

  • Sterile 200 µL pipette tips.

  • N-[3-(4-Hydroxyphenyl)acryloyl]glycine dilutions in serum-free or low-serum medium.

  • Inverted microscope with a camera.

Procedure:

  • Grow HUVECs to a confluent monolayer in 6-well plates[12].

  • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip[12].

  • Wash the wells with PBS to remove detached cells.

  • Add medium containing different concentrations of N-[3-(4-Hydroxyphenyl)acryloyl]glycine. Use a vehicle control.

  • Capture images of the wound at 0 hours and after 12-24 hours of incubation.

  • Measure the width of the wound at multiple points for each condition and time point.

Data Analysis: Calculate the percentage of wound closure for each condition relative to the initial wound width. Compare the migration rate in treated wells to the control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis[13][14].

Materials:

  • HUVECs.

  • EGM-2 medium.

  • Matrigel or a similar basement membrane extract.

  • 96-well plates.

  • N-[3-(4-Hydroxyphenyl)acryloyl]glycine dilutions.

  • Inverted microscope with a camera.

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify[13].

  • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL[13].

  • Add 100 µL of the HUVEC suspension to each well.

  • Immediately add the compound dilutions to the respective wells.

  • Incubate for 4-18 hours at 37°C[13].

  • Visualize and capture images of the tube-like structures.

  • Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ)[13].

Data Analysis: Compare the tube formation in treated wells to the vehicle control. A reduction in tube length and branching indicates anti-angiogenic activity.

Parameter Description
Matrigel Volume 50 µL/well
HUVEC Seeding Density 2 x 10^4 cells/well
Incubation Time 4 - 18 hours
Quantification Total tube length, number of branch points
In Vitro JNK Kinase Assay

This biochemical assay directly measures the inhibitory effect of N-[3-(4-Hydroxyphenyl)acryloyl]glycine on JNK activity[15].

Materials:

  • Recombinant active JNK1, JNK2, or JNK3.

  • JNK substrate (e.g., ATF2 or c-Jun fusion protein).

  • Kinase buffer.

  • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP).

  • N-[3-(4-Hydroxyphenyl)acryloyl]glycine dilutions.

  • Known JNK inhibitor (e.g., SP600125) as a positive control[3].

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA or Western blot).

Procedure (Non-Radioactive ELISA-based):

  • Coat a 96-well plate with the JNK substrate (e.g., GST-c-Jun).

  • In a separate plate, prepare the kinase reaction mixture: JNK enzyme, kinase buffer, and various concentrations of N-[3-(4-Hydroxyphenyl)acryloyl]glycine or controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun).

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chromogenic substrate and measure the absorbance.

Data Analysis: Determine the percentage of JNK inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of N-[3-(4-Hydroxyphenyl)acryloyl]glycine. By systematically evaluating its effects on cell proliferation, migration, tube formation, and JNK activity, researchers can gain valuable insights into its potential therapeutic applications. Positive results in these assays would warrant further investigation into its broader biological effects and its mechanism of action in more complex, disease-relevant models.

References

  • Protocol Online. (2009, February 2). Cell Proliferation Assay. Retrieved from [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]

  • Bogoyevitch, M. A., & Arthur, S. J. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more? Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(9), 1594-1603.
  • Yarza, R., Vela, S., Solas, M., & Ramirez, M. J. (2015). c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Frontiers in Pharmacology, 6, 321.
  • PubChem. (n.d.). n-(3-Hydroxyphenyl)acrylamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Han, S. Y. (2008). c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. Toxicological Research, 24(4), 223-227.
  • Liu, Y., Lam, F., & Gray, N. S. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 66(5), 3326-3342.
  • Sela, M., & Vlodavsky, I. (2000). Poly(N-acryl amino acids): a new class of biologically active polyanions. Journal of controlled release : official journal of the Controlled Release Society, 67(2-3), 155-165.
  • Svobodová, B., Grepl, M., Kauerová, T., Hylsová, M., Soural, M., & Slany, M. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules (Basel, Switzerland), 26(18), 5697.
  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. (2025, October 18). Chemistry, 2(4), 89-102.
  • Pharmaffiliates. (n.d.). N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide. Retrieved from [Link]

  • Sinco. (n.d.). N-(3-Hydroxyphenyl)acrylamide. Retrieved from [Link]

  • H-C, G., & R-J, K. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site.
  • Kim, H., Lee, S., Kim, H., Lee, S., Kim, D., & Lee, J. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. International Journal of Molecular Sciences, 23(18), 10582.
  • Li, P., Li, J., Tian, S., Wu, X., & Liu, Z. (2013). Synthesis and anti-angiogenetic activity evaluation of N-(3-aryl acryloyl)aminosaccharide derivatives. Bioorganic & medicinal chemistry letters, 23(22), 6046-6050.
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207-1235.
  • Kachhwaha, S. J., Varghese, S., Gupta, D., Mhaske, D., & Dhaneshwar, S. R. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 64(6), 545-549.
  • Inxight Drugs. (n.d.). N-(4-HYDROXYPHENYL)GLYCINE. Retrieved from [Link]

  • Sela, M., & Vlodavsky, I. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Journal of Controlled Release, 67(2-3), 155-165.

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of N-[3-(4-Hydroxyphenyl)acryloyl]glycine (p-Coumaroylglycine)

Executive Summary & Biological Significance N-[3-(4-Hydroxyphenyl)acryloyl]glycine, commonly referred to as p-coumaroylglycine, is a structurally significant hydroxycinnamic acid amide. With a monoisotopic mass of 221.06...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

N-[3-(4-Hydroxyphenyl)acryloyl]glycine, commonly referred to as p-coumaroylglycine, is a structurally significant hydroxycinnamic acid amide. With a monoisotopic mass of 221.0688 Da and a chemical formula of C11H11NO4[1], it is widely recognized as a critical microbial catabolite derived from the breakdown of dietary (poly)phenols in the lower gastrointestinal tract[2].

Accurate structural elucidation of p-coumaroylglycine is paramount for distinguishing it from other regioisomers and related plant metabolites (such as clovamide or p-coumaroyl-L-tyrosine)[3]. As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. This guide details the causality behind solvent selection, pulse sequence optimization, and 2D correlation logic required to unambiguously assign the molecular structure of p-coumaroylglycine.

Experimental Design & Causality

Solvent Selection Logic

The selection of the deuterated solvent is the single most critical variable in the NMR characterization of amides and phenols.

  • The Choice: Dimethyl Sulfoxide-d6 (DMSO-d6) is strictly required for this workflow.

  • The Causality: p-Coumaroylglycine contains three highly exchangeable protons: a phenolic hydroxyl (-OH), a carboxylic acid (-COOH), and an amide (-NH). If a protic solvent like D2O or CD3OD is used, rapid deuterium exchange will obliterate these signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate. This allows the -OH, -COOH, and -NH protons to appear as distinct, quantifiable resonances, which are essential for confirming the integrity of the amide linkage and the phenol ring[3].

Workflow Visualization

NMR_Workflow Sample 1. Sample Preparation 10-15 mg in 600 µL DMSO-d6 Tuning 2. Probe Tuning & Matching Optimize 1H and 13C channels Sample->Tuning Shimming 3. Shimming & Locking Lock to DMSO-d6 (2.50 ppm) Tuning->Shimming Acq1D 4. 1D Acquisition 1H, 13C, and DEPT-135 Shimming->Acq1D Acq2D 5. 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Analysis 6. Data Processing Fourier Transform & Phasing Acq2D->Analysis

Figure 1: End-to-end NMR data acquisition and processing workflow.

Self-Validating Acquisition Protocols

Every step in this methodology includes an in-line Quality Control (QC) check to ensure the system is self-validating. Proceeding to the next step is contingent upon passing the QC metric.

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of high-purity p-coumaroylglycine into a clean glass vial.

  • Dissolution: Add 600 µL of DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Transfer: Transfer the homogenized solution into a standard 5 mm precision NMR tube.

  • Self-Validation Check: Hold the NMR tube to the light. The solution must be optically clear. Any undissolved particulates will distort the local magnetic field homogeneity, ruining the resolution of fine J-couplings. If cloudy, filter the sample through a 0.2 µm PTFE syringe filter.

Protocol B: Instrument Calibration (Tuning & Shimming)
  • Insertion: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tuning: Perform automated or manual tuning and matching (ATM) on both the 1H and 13C channels to minimize reflected RF power.

  • Locking: Lock the spectrometer to the deuterium frequency of DMSO-d6 (central peak at 2.50 ppm).

  • Shimming: Execute gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Self-Validation Check: Acquire a preliminary 1H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be ≤ 1.0 Hz. If the peak is broader or asymmetrical, re-shim the instrument. Proceeding with poor shims will cause the critical 15.8 Hz trans-alkene coupling to blur.

Protocol C: 1D and 2D Acquisition Parameters
  • 1H NMR: Spectral width = 15 ppm to capture the highly deshielded -COOH proton. Relaxation delay (D1) = 2.0 s. Number of scans (NS) = 16 to 64.

  • 13C NMR: Spectral width = 220 ppm. D1 = 2.0 s. NS = 1024 to 4096. Use WALTZ-16 proton decoupling.

  • 1H-1H COSY: 256 increments in t1, 2048 points in t2. NS = 4. Used to map vicinal proton networks.

  • 1H-13C HSQC: Optimized for direct couplings 1JCH​=145 Hz.

  • 1H-13C HMBC: Optimized for long-range couplings nJCH​=8 Hz.

  • Self-Validation Check: Before starting the lengthy 13C or 2D runs, verify the 90-degree pulse width via a nutation experiment to ensure maximum signal-to-noise ratio (S/N).

Structural Elucidation Logic & Data Presentation

The structural assignment of p-coumaroylglycine relies on bridging three distinct molecular fragments: the p-substituted aromatic ring, the trans-alkene bridge, and the glycine moiety. The HMBC experiment is the linchpin of this analysis, as it connects these isolated spin systems across the quaternary carbons (the amide and carboxyl carbonyls).

NMR_Logic Start p-Coumaroylglycine Structural Elucidation COSY 1H-1H COSY (Vicinal Couplings) Start->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) Start->HSQC HMBC 1H-13C HMBC (Long-Range C-H) Start->HMBC Alkene Trans-Alkene (J = 15.8 Hz) COSY->Alkene H7-H8 Aromatic Aromatic Ring (A2B2 System) COSY->Aromatic H2/6-H3/5 Glycine Glycine Moiety (NH-CH2) COSY->Glycine NH-CH2 HSQC->Alkene HSQC->Aromatic HSQC->Glycine HMBC->Aromatic H7 to C1, C2/6 Carbonyls Amide & Carboxyl C=O (Quaternary C) HMBC->Carbonyls H7, H8, NH, CH2

Figure 2: Logical mapping of 2D NMR correlation experiments to molecular fragments.

Quantitative Resonance Assignments

The table below summarizes the expected chemical shifts, multiplicities, and key 2D correlations for p-coumaroylglycine in DMSO-d6 at 298 K.

Note on Causality of Multiplicity: The alkene protons (H7 and H8) exhibit a massive scalar coupling constant ( J=15.8 Hz). This specific magnitude is the definitive proof of the trans ( E ) configuration of the acryloyl double bond, as cis ( Z ) configurations typically present a coupling of ~10-12 Hz.

PositionMolecular Moiety1H Chemical Shift (ppm), Multiplicity, J (Hz)13C Chemical Shift (ppm)Key HMBC Correlations (1H → 13C)
1 Aromatic C (Quaternary)-125.8-
2, 6 Aromatic CH7.40, d, J = 8.5129.5C4, C7
3, 5 Aromatic CH6.80, d, J = 8.5115.8C1, C4
4 Aromatic C-OH10.00, br s (1H)159.2-
7 Alkene CH ( β to C=O)7.42, d, J = 15.8139.5C1, C2/6, C8, C9
8 Alkene CH ( α to C=O)6.45, d, J = 15.8118.5C1, C9
9 Amide C=O-165.5-
NH Amide NH8.25, t, J = 5.8 (1H)-C8, C9, C10
10 Glycine CH23.85, d, J = 5.8 (2H)41.2C9, C11
11 Carboxyl C=O12.50, br s (1H)171.5-

Conclusion

By strictly adhering to DMSO-d6 as the solvent and utilizing a combination of 1D and 2D NMR techniques, researchers can achieve a comprehensive and unambiguous assignment of p-coumaroylglycine. The self-validating checks—specifically monitoring the TMS FWHM and observing the 15.8 Hz trans-alkene coupling—ensure the highest degree of scientific integrity and data reliability during structural elucidation.

References

  • Export - NP-MRD (Natural Products Magnetic Resonance Database) Source: np-mrd.org URL:[Link]

  • Extended recommendations on the nomenclature for microbial catabolites of dietary (poly)phenols, with a focus on isomers Source: Food & Function (RSC Publishing) URL:[Link]

  • Localization and Identification of Phenolic Compounds in Theobroma cacao L. Somatic Embryogenesis Source: Annals of Botany (Oxford University Press) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Extraction of N-[3-(4-Hydroxyphenyl)acryloyl]glycine from Plasma

Welcome to the technical support guide for improving the extraction yield of N-[3-(4-Hydroxyphenyl)acryloyl]glycine from plasma. This resource is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for improving the extraction yield of N-[3-(4-Hydroxyphenyl)acryloyl]glycine from plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalytical sample preparation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the recovery and reproducibility of your extraction protocol.

Understanding the Analyte: N-[3-(4-Hydroxyphenyl)acryloyl]glycine

Before delving into extraction methodologies, it is crucial to understand the physicochemical properties of the target analyte, N-[3-(4-Hydroxyphenyl)acryloyl]glycine. This molecule is a conjugate of a phenolic acid (p-coumaric acid) and the amino acid glycine.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Predicted pKa (Strongest Acidic)~3.8 (Carboxylic acid of glycine)
Predicted pKa (Phenolic Hydroxyl)~9-10
Predicted logP-0.28 to -0.57
Predicted Water Solubility63.6 g/L

The presence of both a carboxylic acid and a phenolic hydroxyl group makes the molecule's charge state highly dependent on pH. Its low logP value indicates that it is a relatively polar compound with good water solubility. These characteristics are fundamental to designing an effective extraction strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the extraction of N-[3-(4-Hydroxyphenyl)acryloyl]glycine from plasma.

Q1: My recovery of N-[3-(4-Hydroxyphenyl)acryloyl]glycine is consistently low using protein precipitation. What could be the cause and how can I improve it?

A1: Low recovery after protein precipitation (PPT) is a common issue, often stemming from the analyte co-precipitating with plasma proteins or incomplete extraction from the protein pellet.

Protein precipitation is a straightforward method for sample cleanup, but its effectiveness can be limited. Here are the primary reasons for low recovery and corresponding solutions:

  • Analyte Adsorption to Precipitated Proteins: Due to its polar nature and potential for hydrogen bonding, N-[3-(4-Hydroxyphenyl)acryloyl]glycine can adsorb to the surface of the precipitated protein pellet.

  • Incomplete Precipitation: If the protein precipitation is not complete, the remaining soluble proteins can interfere with subsequent analysis.

  • Suboptimal Precipitating Agent: The choice of organic solvent or acid for precipitation can significantly impact recovery.

Troubleshooting Workflow for Protein Precipitation:

Optimization

Technical Support Center: Mass Spectrometry of N-[3-(4-Hydroxyphenyl)acryloyl]glycine

Welcome to the Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering signal loss, poor reproducibility, or artifact formation when anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering signal loss, poor reproducibility, or artifact formation when analyzing N-[3-(4-Hydroxyphenyl)acryloyl]glycine (commonly known as p-coumaroylglycine) via mass spectrometry.

As a hydroxycinnamic acid amide, p-coumaroylglycine presents unique analytical challenges. The molecule contains a phenolic hydroxyl, an α,β -unsaturated amide (acryloyl group), and a terminal carboxylic acid. This structural combination makes it highly susceptible to thermal degradation and in-source fragmentation (ISF)[1]. This guide provides the mechanistic causality behind these issues and field-proven troubleshooting protocols.

Mechanistic Overview: Why Does p-Coumaroylglycine Degrade?

Understanding the thermal lability of p-coumaroylglycine requires examining its molecular weak points under the thermal stress of a Heated Electrospray Ionization (HESI) source or a Gas Chromatography (GC) inlet:

  • Thermal Decarboxylation : The free carboxylic acid on the glycine moiety is prone to heat-induced decarboxylation (loss of CO2​ , -44 Da). In GC-MS inlets operating at >250 °C, under-derivatized p-coumaroylglycine will rapidly decarboxylate.

  • Amide Bond Cleavage : The conjugated π -system of the p-coumaroyl moiety stabilizes leaving groups, making the amide bond unusually labile. Thermal hydrolysis or high-energy collisions in the MS source can cleave the molecule into p-coumaric acid and glycine[2].

  • Secondary Degradation : If p-coumaric acid is formed as a thermal artifact, it can undergo further thermal decarboxylation to form 4-vinylphenol, a well-documented degradation pathway for hydroxycinnamic acids at temperatures exceeding 250 °C[2].

Degradation A p-Coumaroylglycine [M-H]- m/z 220 B Decarboxylation Artifact [M-H-CO2]- m/z 176 A->B Heat (>250°C) In-Source Fragmentation C Amide Cleavage Artifact p-Coumaric Acid m/z 163 A->C Thermal Hydrolysis D Secondary Degradation 4-Vinylphenol m/z 119 C->D Thermal Decarboxylation

Thermal degradation pathways of p-coumaroylglycine during mass spectrometry.

Diagnostic Data & Artifact Identification

When troubleshooting low sensitivity, the first step is to determine if the molecule is degrading before it reaches the detector. Monitor the following diagnostic ions in full-scan or MRM modes to assess thermal degradation.

Table 1: Diagnostic Ions for p-Coumaroylglycine Degradation (Negative Ion Mode)

Analyte / ArtifactExpected m/z ([M-H]⁻)Causality / MechanismTroubleshooting Action
Intact p-Coumaroylglycine 220.06 Intact target molecule.Maximize this signal.
Decarboxylated Artifact176.07Loss of CO2​ from the glycine moiety due to excessive source heat.Lower HESI vaporizer temperature.
p-Coumaric Acid Artifact163.04Cleavage of the amide bond (In-Source Fragmentation).Reduce Cone/Fragmentor voltage.
4-Vinylphenol Artifact119.05Secondary decarboxylation of the p-coumaric acid artifact[2].Indicates severe thermal breakdown (>300 °C).

Experimental Protocols: Self-Validating Workflows

To establish a robust analytical method, you must implement a self-validating system where the ratio of the intact precursor to its thermal artifacts is actively monitored.

Protocol A: LC-MS/MS Source Optimization (Minimizing ISF)

Objective: Titrate the HESI source temperature and cone voltage to find the inflection point between optimal desolvation and the onset of thermal degradation.

  • Preparation : Prepare a 1 µg/mL standard of p-coumaroylglycine in 50% Methanol / 50% Water with 0.1% Formic Acid. Keep the autosampler at 4 °C to prevent ambient degradation.

  • Temperature Titration :

    • Set the MS to continuous infusion or perform flow-injection analysis (FIA) at your LC flow rate (e.g., 0.3 mL/min).

    • Start the HESI vaporizer/desolvation temperature at 150 °C.

    • Ramp the temperature in 50 °C increments up to 350 °C.

  • Data Acquisition : At each temperature step, record the absolute intensity of m/z 220 (intact) and m/z 163 (cleavage artifact).

  • Causality Analysis : Plot the ratio of m/z 163 / m/z 220. As temperature increases, desolvation efficiency improves (increasing m/z 220), but eventually, thermal energy exceeds the amide bond dissociation energy, causing m/z 163 to spike.

  • Validation : Select the temperature just below the inflection point where the artifact ratio begins to rise exponentially (typically 250–275 °C for acylglycines).

Workflow S1 1. Prepare Standard (1 µg/mL, 4°C) S2 2. Source Temp Titration (Ramp 150°C to 350°C) S1->S2 S3 3. Monitor ISF Ratios (m/z 220 vs 163) S2->S3 S4 4. Optimize Cone Voltage (Minimize m/z 163 yield) S3->S4 S5 5. Final MRM Method (Self-Validated) S4->S5

Step-by-step workflow for optimizing LC-MS/MS parameters to minimize thermal degradation.
Protocol B: GC-MS Complete Derivatization

Objective: Prevent thermal decarboxylation in the GC inlet by ensuring 100% derivatization of both the phenolic hydroxyl and the carboxylic acid.

Because p-coumaroylglycine is non-volatile and thermally labile, GC-MS requires stringent derivatization[3]. Incomplete silylation leaves the carboxylic acid exposed to the 250 °C inlet, resulting in immediate degradation.

  • Drying : Transfer 50 µL of sample extract to a glass vial. Evaporate to absolute dryness under a gentle stream of nitrogen. Causality: Even trace moisture will quench the silylation reagent, leaving active sites unprotected.

  • Reagent Addition : Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane) and 50 µL of anhydrous pyridine. Causality: TMCS acts as a catalyst to ensure the sterically hindered phenolic hydroxyl is fully silylated alongside the carboxylic acid.

  • Incubation : Seal the vial tightly and incubate at 60 °C for 45 minutes. Do not exceed 70 °C, as the acryloyl double bond may undergo unwanted side reactions.

  • Injection : Inject 1 µL into the GC-MS. Ensure the inlet is deactivated (e.g., ultra-inert liners) to prevent catalytic breakdown of the silylated derivative.

Frequently Asked Questions (FAQs)

Q: My LC-MS/MS signal for p-coumaroylglycine drops by 50% over a 24-hour sequence. Is it degrading in the source? A: If the signal drops over time across multiple injections, the issue is likely autosampler stability, not the MS source. Acylglycines can undergo hydrolysis in aqueous solutions at room temperature. Ensure your autosampler is chilled to 4 °C. If the problem persists, consider derivatizing the sample (e.g., with 3-nitrophenylhydrazine) to stabilize the carboxylic acid prior to LC-MS analysis[3].

Q: I am seeing a massive peak at m/z 163 at the exact retention time of p-coumaroylglycine. What is happening? A: You are observing In-Source Fragmentation (ISF). The p-coumaroylglycine is surviving the chromatography but is being blown apart in the mass spectrometer's ionization source before reaching the first quadrupole[1]. Lower your declustering potential (DP), cone voltage, or fragmentor voltage. High voltages accelerate ions through the residual gas in the source, causing collision-induced dissociation before the mass analyzer.

Q: Can I use positive ion mode (ESI+) for this compound? A: While p-coumaroylglycine can form an [M+H]+ ion (m/z 222.08), negative ion mode (ESI-) monitoring the [M−H]− ion (m/z 220.06) is strongly recommended. The phenolic hydroxyl and carboxylic acid readily deprotonate, yielding a signal that is typically 5 to 10 times more intense than positive mode, with less susceptibility to sodium/potassium adduct formation.

Q: Does the trans double bond isomerize during analysis? A: Yes. The native form is trans-p-coumaroylglycine. However, exposure to UV light during sample preparation or excessive heat can induce isomerization to the cis-form. This will appear as a closely eluting twin peak on reverse-phase LC. To prevent this, handle samples in amber vials and avoid unnecessary heat during extraction.

References

  • Advances in Clinical Chemistry 4. Thermal degradation pathways and decarboxylation of hydroxycinnamic acids. Ethernet Edu. Available at:

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry - ACS Publications. Available at:[3]

  • Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry - ACS Publications. Available at:[1]

  • On the primary thermal decomposition pathways of hydroxycinnamic acids. ResearchGate. Available at:[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for N-[3-(4-Hydroxyphenyl)acryloyl]glycine Separation

Welcome to the technical support center for the chromatographic analysis of N-[3-(4-Hydroxyphenyl)acryloyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-[3-(4-Hydroxyphenyl)acryloyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC). We will delve into common challenges and provide scientifically-grounded answers to ensure you can develop a robust and reliable separation method.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method development for N-[3-(4-Hydroxyphenyl)acryloyl]glycine.

Q1: What is the best starting mobile phase for separating N-[3-(4-Hydroxyphenyl)acryloyl]glycine?

A robust starting point for reverse-phase HPLC (RP-HPLC) is a binary mobile phase consisting of an acidified aqueous component (Solvent A) and an organic modifier (Solvent B).[1][2]

  • Solvent A: 0.1% Formic Acid in HPLC-grade water.

  • Solvent B: 0.1% Formic Acid in acetonitrile.

A gradient elution from 5-95% Solvent B over 20-30 minutes is recommended to effectively elute the target analyte and any potential impurities. The use of formic acid as a modifier helps to control the pH and ensure good peak shape.[3] For mass spectrometry (MS) detection, volatile buffers like formic acid are essential.[4]

Q2: Which HPLC column is most suitable for this analysis?

A high-purity, end-capped C18 column is the recommended choice. The analyte possesses both hydrophobic (phenyl ring) and polar (hydroxyl, carboxyl, amide) functionalities, making a C18 stationary phase ideal for retention via hydrophobic interactions.[1][5]

Column ParameterRecommendationRationale
Stationary Phase C18 (Octadecylsilane)Provides excellent hydrophobic retention for the phenyl group.
Particle Size 1.8 - 3.5 µmSmaller particles offer higher efficiency and better resolution.
Pore Size 100 - 130 ÅStandard pore size suitable for small molecules.
End-capping YesCrucial to block residual silanol groups, which can cause severe peak tailing with acidic compounds.[6]

Using columns with modern, high-purity silica (Type B) is critical to minimize undesirable secondary interactions with surface silanols, a primary cause of peak tailing.[7]

Q3: How does mobile phase pH affect retention and peak shape?

Mobile phase pH is arguably the most critical parameter for this separation. N-[3-(4-Hydroxyphenyl)acryloyl]glycine has two primary acidic functional groups: the carboxylic acid from the glycine moiety (pKa ~2-3) and the phenolic hydroxyl group (pKa ~9-10).

In RP-HPLC, retention is enhanced when the analyte is in its neutral, non-ionized form.[1] To suppress the ionization of the carboxylic acid group, the mobile phase pH should be set at least 2 units below its pKa.[8] Therefore, a pH of 2.5-3.0 is ideal. At this pH, the carboxylic acid is fully protonated (-COOH), increasing the molecule's overall hydrophobicity and leading to:

  • Increased Retention Time: Stronger interaction with the C18 stationary phase.

  • Improved Peak Shape: Prevents peak tailing caused by mixed ionic and hydrophobic interactions.

Q4: Should I use methanol or acetonitrile as the organic modifier?

Both methanol and acetonitrile are suitable organic modifiers for this separation.[1] However, they offer different selectivities and performance characteristics.

ModifierAdvantagesDisadvantages
Acetonitrile Lower viscosity (lower backpressure), better UV transparency at low wavelengths, often produces sharper peaks.[2]Higher cost, potential for different selectivity.
Methanol Lower cost, can offer different selectivity which may be advantageous for resolving co-eluting impurities.[1]Higher viscosity (higher backpressure).

Recommendation: Start with acetonitrile due to its superior chromatographic performance. If resolving a critical impurity pair proves difficult, substituting with methanol is a valuable strategy to alter selectivity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development.

Q: My peak for N-[3-(4-Hydroxyphenyl)acryloyl]glycine is tailing severely. What are the causes and how can I fix it?

Peak tailing is the most common issue for acidic analytes like this one and can stem from both chemical and physical problems.[7][9]

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed cause Identify Cause: Inject a neutral compound (e.g., Toluene) start->cause chem_issue Chemical Problem cause->chem_issue Neutral peak is symmetrical, analyte peak tails phys_issue Physical/System Problem cause->phys_issue Both neutral and analyte peaks tail ph_check 1. Check Mobile Phase pH Is pH < 3.0? chem_issue->ph_check Primary Cause: Secondary Ionic Interactions void_check 1. Check Connections Are fittings correct and tubing minimized? phys_issue->void_check Primary Cause: Extra-Column Volume / Dead Volume ph_ok ph_ok ph_check->ph_ok Yes ph_adjust Action: Lower pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid ph_check->ph_adjust No col_check 2. Evaluate Column Is it a modern, high-purity, end-capped column? ph_ok->col_check Secondary Cause: Column Silanol Activity col_ok col_ok col_check->col_ok Yes col_replace Action: Replace with a high-quality, base-deactivated C18 column col_check->col_replace No overload 3. Check Sample Concentration Is it too high? col_ok->overload Tertiary Cause: Mass Overload overload_yes Action: Reduce injection volume or dilute the sample overload->overload_yes Yes void_ok void_ok void_check->void_ok Yes void_fix Action: Use narrow ID (0.005") tubing. Ensure fittings are properly seated. void_check->void_fix No col_damage 2. Check for Column Void Has pressure fluctuated unexpectedly? void_ok->col_damage Secondary Cause: Column Damage col_damage_yes Action: Reverse-flush the column (if permitted). If unresolved, replace the column. col_damage->col_damage_yes Yes

Caption: A decision tree for systematically troubleshooting peak tailing issues.

  • Chemical Causes (Most Likely):

    • Inappropriate Mobile Phase pH: If the pH is too high (e.g., > 4), the carboxylic acid moiety will be partially or fully deprotonated (-COO⁻). This negatively charged species can interact with positively charged sites on the silica surface or exhibit mixed-mode retention, leading to tailing.

      • Solution: Ensure the mobile phase pH is between 2.5 and 3.0. Use a buffer or acid additive like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to maintain a consistent low pH.[8]

    • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the silica surface of the column packing are acidic and can become ionized (-Si-O⁻).[7] These sites can interact strongly with your analyte, causing tailing.

      • Solution: Use a high-purity, base-deactivated, or end-capped C18 column.[6][9] These columns have minimal accessible silanol groups, leading to more symmetrical peaks.

    • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

      • Solution: Reduce the injection volume or dilute your sample and reinject.[8]

  • Physical/System Causes:

    • Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the detector can cause band broadening and tailing.[6]

      • Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") and keep the length as short as possible. Ensure all fittings are correctly installed to avoid dead volumes.[10]

    • Column Void or Contamination: A void at the head of the column or a contaminated inlet frit can create a non-uniform flow path, resulting in distorted peaks.

      • Solution: Try flushing the column with a strong solvent. If the problem persists, carefully reverse the column (check manufacturer's instructions first) and flush it to remove inlet contamination. If a void has formed, the column likely needs to be replaced.[8]

Q: My retention times are drifting and not reproducible. What should I do?

Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase composition.

  • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes. For gradient elution, it is critical to allow the column to re-equilibrate fully to the starting conditions after each run.

  • Check Mobile Phase Preparation:

    • pH Stability: If using a buffer, ensure it has sufficient capacity to maintain the target pH. Buffers are most effective within +/- 1 pH unit of their pKa.

    • Composition: Prepare mobile phases accurately and consistently. Use a graduated cylinder for precise measurements.

    • Degassing: Always degas the mobile phase to prevent air bubbles from entering the pump, which can cause flow rate fluctuations and retention time shifts.[8]

  • Monitor System Temperature: Use a column thermostat. Fluctuations in ambient temperature can cause significant shifts in retention time, especially for sensitive separations.

Experimental Protocols
Protocol 1: Mobile Phase Preparation (MS-Compatible)

This protocol describes the preparation of a standard mobile phase suitable for both UV and Mass Spectrometry detection.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • 1 L sterile, filtered-glass solvent bottles

Procedure:

  • Preparation of Solvent A (Aqueous): a. Measure 999 mL of HPLC-grade water into a 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly by inversion. d. Label the bottle: "Solvent A: 0.1% Formic Acid in Water". e. Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Preparation of Solvent B (Organic): a. Measure 999 mL of HPLC-grade acetonitrile into a second 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the acetonitrile. c. Cap the bottle and mix thoroughly. d. Label the bottle: "Solvent B: 0.1% Formic Acid in Acetonitrile". e. Degas the solution for 15-20 minutes.

  • System Setup: a. Place the corresponding solvent lines into the prepared bottles. b. Purge the HPLC pumps thoroughly with the new mobile phases to remove any previous solvents.

References
  • Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • Cao, R., & Prior, R. L. (2003). Optimization of a New Mobile Phase to Know the Complex and Real Polyphenolic Composition: Towards a Total Phenolic Index Using High-Performance Liquid Chromatography. Journal of Chromatography A, 1018(1), 85–97.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). AKJournals.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • How can I prevent peak tailing in HPLC? (2013). ResearchGate.
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base.
  • Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts Using Conventional and Deep Eutectic Solvents. (2022). MDPI.
  • (3-(4-Hydroxyphenyl)acryloyl)glycine. (n.d.). CymitQuimica.
  • HPLC Peak Tailing. (2022). Axion Labs.
  • A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.). University of Nebraska - Lincoln.
  • Separation of Glycine, N-acetyl-N-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC Methods for analysis of Glycine. (n.d.). HELIX Chromatography.
  • Showing Compound N-Acryloylglycine (FDB022703). (2011). FooDB.
  • N-(4-Hydroxyphenyl)glycine. (n.d.). RSC Publishing.
  • Li, G., Feng, W., Corrigan, N., Boyer, C., Wang, X., & Xu, J. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 9(20), 2733–2745.
  • HPLC Analysis of Biomolecules Technical Guide. (n.d.). Thermo Fisher Scientific.

Sources

Optimization

preventing degradation of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in aqueous solutions

A Guide to Preventing Degradation in Aqueous Solutions Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for ensuring the stability and integrity of N-[3-(4-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation in Aqueous Solutions

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for ensuring the stability and integrity of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in your experimental workflows. As a compound with multiple reactive moieties, its stability in aqueous solutions is paramount for reproducible and accurate results. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice, preventative strategies, and validated protocols to address the challenges you may encounter.

Section 1: Understanding the Molecule's Inherent Instabilities

Before troubleshooting, it is crucial to understand the chemical nature of N-[3-(4-Hydroxyphenyl)acryloyl]glycine. Its structure contains three key functional groups, each with its own susceptibility to degradation.

FAQ 1: What are the primary reactive sites on the N-[3-(4-Hydroxyphenyl)acryloyl]glycine molecule?

The molecule's structure can be deconstructed into three primary regions prone to chemical modification in an aqueous environment: the phenolic group , the acryloyl system , and the amide linkage . Understanding these sites is the first step in diagnosing and preventing degradation.

Caption: Key reactive moieties of N-[3-(4-Hydroxyphenyl)acryloyl]glycine.

FAQ 2: What are the primary degradation pathways for this compound in aqueous solution?

Degradation is not a single event but a collection of potential reactions dictated by solution conditions such as pH, temperature, light, and the presence of oxygen.[1][2][3] The main pathways are:

  • Oxidation: The 4-hydroxyphenyl (phenolic) group is highly susceptible to oxidation. This is often accelerated by higher pH (alkaline conditions), the presence of dissolved oxygen, and exposure to UV light.[4][5] This process can form colored quinone-type species, which is why a solution might turn yellow or brown.

  • Hydrolysis: The amide bond linking the acryloyl moiety and glycine can be cleaved by hydrolysis. This reaction is catalyzed by both strong acids and strong bases, breaking the molecule into 3-(4-hydroxyphenyl)acrylic acid and glycine.

  • Michael Addition: The α,β-unsaturated carbonyl system of the acryloyl group is an electrophile. It can react with nucleophiles present in the solution (including water or buffer components) in a Michael-type addition reaction.

  • Polymerization: The acryloyl group can undergo free-radical polymerization.[6] This can be initiated by light, heat, or trace metal impurities, leading to the formation of oligomers or polymers and a subsequent loss of the active monomeric compound.

start N-[3-(4-Hydroxyphenyl)acryloyl]glycine (Aqueous Solution) stress_ox Stressors: O₂, Light, High pH, Metal Ions start->stress_ox stress_hyd Stressors: Strong Acid (H⁺) Strong Base (OH⁻) start->stress_hyd stress_poly Stressors: Light, Heat, Radicals start->stress_poly prod_ox Oxidation Products (e.g., Quinones) stress_ox->prod_ox Oxidation prod_hyd Hydrolysis Products (Hydroxycinnamic Acid + Glycine) stress_hyd->prod_hyd Hydrolysis prod_poly Oligomers / Polymers stress_poly->prod_poly Polymerization

Caption: Primary degradation pathways based on environmental stressors.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a likely cause, diagnostic steps, and immediate corrective actions.

Q1: My solution of N-[3-(4-Hydroxyphenyl)acryloyl]glycine has turned yellow or brown. What is the cause and is the compound usable?

Likely Cause: A color change to yellow or brown is a classic indicator of the oxidation of the phenolic ring to form quinone-like structures. This is a common degradation pathway for phenolic compounds, especially in neutral to alkaline solutions (pH > 7) where the phenol is deprotonated and more susceptible to oxidation.[4][5] The reaction is significantly accelerated by exposure to air (oxygen) and light.

Diagnostic Steps:

  • Check pH: Use a calibrated pH meter to check the pH of your solution. If it is ≥ 7.0, oxidation is highly probable.

  • Spectrophotometry: Acquire a UV-Vis spectrum of your solution. Oxidized products often exhibit new absorbance peaks at longer wavelengths (e.g., >350 nm). Compare this to a freshly prepared standard solution.

  • Review Preparation Notes: Was the solvent degassed? Was the vial protected from light? Was the solution prepared fresh?

Corrective Action & Prevention:

  • Immediate: Discard the colored solution. The presence of degradation products can interfere with your assay and lead to non-reproducible results.

  • Prevention: Prepare fresh solutions before each experiment. If a stock solution is required, prepare it in a slightly acidic buffer (pH 4-6), use solvents degassed with nitrogen or argon, and store it in an amber vial at 2-8°C.

Q2: My HPLC analysis shows the main peak area decreasing over time, even when stored in the freezer. What is happening?

Likely Cause: A steady decrease in the main peak, even at low temperatures, suggests a slow but persistent chemical reaction. The two most likely culprits are:

  • Hydrolysis: If your solution is unbuffered or buffered at a pH extreme, slow hydrolysis of the amide bond can occur.

  • Polymerization: Trace amounts of oxygen or other radical initiators can cause slow polymerization of the acryloyl group. This is particularly insidious as the resulting polymers may precipitate or become invisible to standard HPLC methods, leading to an apparent loss of mass.

Diagnostic Steps:

  • Analyze for Hydrolysis Products: Using HPLC-MS, look for the masses corresponding to 3-(4-hydroxyphenyl)acrylic acid and glycine.

  • Check for Precipitate: Visually inspect the solution (after thawing, if frozen) for any fine precipitate or cloudiness that might indicate polymer formation.

  • Forced Degradation: Intentionally degrade a small sample by adjusting the pH to 2 and another to 10 and heating gently. Analyze by HPLC to see if any of the new peaks match those appearing in your stored sample. This can help confirm the degradation pathway.[7][8]

Corrective Action & Prevention:

  • pH Control: Ensure your stock solutions are prepared in a validated, stable buffer system. See the table in FAQ 4 for recommendations.

  • Inert Atmosphere: For long-term storage, flush the headspace of your vial with an inert gas like argon or nitrogen before sealing and freezing. This displaces oxygen and prevents both oxidation and radical-initiated polymerization.

  • Use Inhibitors: For critical applications, consider adding a polymerization inhibitor like hydroquinone at a very low concentration (e.g., 10-20 ppm), but first, verify that it does not interfere with your downstream assay.

Section 3: Proactive Stabilization & Best Practices (FAQs)

This section provides guidelines for the preparation, storage, and handling of N-[3-(4-Hydroxyphenyl)acryloyl]glycine solutions to proactively prevent degradation.

FAQ 3: What is the optimal pH for preparing aqueous stock solutions?

The stability of phenolic compounds is highly dependent on pH.[5][9] Alkaline conditions deprotonate the phenol, making it highly susceptible to oxidation, while strongly acidic conditions can promote hydrolysis. Therefore, a compromise is necessary.

Recommendation: A slightly acidic pH range of 4.0 to 6.0 is recommended for aqueous solutions. In this range, the phenolic hydroxyl group remains protonated and less reactive, while the rate of acid-catalyzed hydrolysis of the amide bond is minimized.

pH RangePrimary Stability Concern(s)Recommendation
< 4.0 Increased risk of amide hydrolysis.Avoid for long-term storage.
4.0 - 6.0 Optimal Range. Minimal oxidation and hydrolysis.Recommended for all stock solutions.
6.0 - 7.5 Increased rate of oxidation.[4]Use only for immediate experimental needs.
> 7.5 Rapid oxidation and potential base-catalyzed hydrolysis.Strongly Not Recommended.

Recommended Buffers: Use standard biological buffers such as Acetate or MES to maintain the pH within the optimal range. Avoid phosphate buffers for long-term storage, as phosphate has been shown to sometimes accelerate the degradation of related compounds.[10]

FAQ 4: What are the ideal storage conditions for aqueous solutions?

Proper storage is critical to maintaining the integrity of your compound. Temperature and light are key factors to control.[11][12]

Storage DurationTemperatureLight ConditionHeadspaceRecommended Use
Short-Term 2-8 °CAmber Vial / Foil-WrappedAir (sealed)Working solutions for use within 1-3 days.
Medium-Term -20 °CAmber Vial / Foil-WrappedAir (sealed)Aliquoted stock solutions for use within 1-2 months.
Long-Term -80 °CAmber Vial / Foil-WrappedInert Gas (Argon/N₂)Archival stock solutions for use > 2 months.

Causality:

  • Low Temperature: Reduces the kinetic energy of molecules, slowing the rate of all chemical reactions (hydrolysis, oxidation, polymerization).

  • Light Protection: Prevents photolytic degradation and the formation of free radicals that can initiate polymerization.

  • Inert Headspace: Removes oxygen, the primary driver for oxidation of the phenol ring.

FAQ 5: Should I use antioxidants or other additives?

For most routine applications where solutions are prepared fresh, additives are not necessary. However, for long-term storage or highly sensitive assays, their use can be beneficial.

AdditiveMechanism of ActionRecommended Concentration
EDTA Chelates trace metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative and radical reactions.0.1 - 1.0 mM
Ascorbic Acid (Vitamin C) A reducing agent that acts as an oxygen scavenger, preferentially oxidizing before the target compound.0.1 - 0.5% (w/v)
Hydroquinone A radical scavenger that inhibits the initiation and propagation of polymerization.10 - 50 ppm

Trustworthiness Check: Before using any additive, perform a control experiment to ensure it does not interfere with your biological assay or analytical method.

Section 4: Protocols and Workflows

Following validated procedures is key to reproducibility. This section provides step-by-step protocols for solution preparation and stability testing.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates best practices to maximize the stability of a 10 mM stock solution.

Materials:

  • N-[3-(4-Hydroxyphenyl)acryloyl]glycine powder

  • High-purity (e.g., HPLC-grade) water

  • 50 mM Sodium Acetate Buffer stock (pH 5.0)

  • Amber glass vials with PTFE-lined caps

  • Source of inert gas (Argon or Nitrogen)

Workflow Diagram:

cluster_prep Solution Preparation cluster_storage Final Storage A 1. Degas Solvent (Sparge Acetate Buffer with N₂/Ar for 15 min) B 2. Weigh Compound (Accurately weigh powder in a clean vessel) A->B C 3. Dissolve (Add degassed buffer to powder and vortex/sonicate until fully dissolved) B->C D 4. Aliquot (Dispense into amber vials for single-use) C->D E 5. Purge Headspace (Flush each vial's headspace with N₂/Ar) D->E F 6. Seal & Store (Immediately cap tightly and place at -20°C or -80°C) E->F

Caption: Workflow for preparing a stabilized stock solution.

Step-by-Step Procedure:

  • Solvent Preparation: Take the required volume of 50 mM Sodium Acetate buffer (pH 5.0). Degas the buffer by sparging with a gentle stream of nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of N-[3-(4-Hydroxyphenyl)acryloyl]glycine into a suitable container.

  • Dissolution: Add the degassed buffer to the powder. Mix thoroughly by vortexing or brief sonication until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use amber vials. Aliquoting prevents contamination and freeze-thaw cycles for the main stock.

  • Inerting: Before capping, gently flush the headspace of each vial with nitrogen or argon for 5-10 seconds.

  • Storage: Tightly seal the vials and immediately transfer them to the appropriate temperature for storage (-20°C for medium-term, -80°C for long-term).

Protocol 2: Basic Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding a compound's liabilities and for developing a stability-indicating analytical method.[1][8]

Objective: To intentionally degrade the compound under various conditions to identify potential degradation products and degradation pathways.

Procedure:

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into five separate amber vials and treat as follows:

    • Acid Hydrolysis: Add 1N HCl to reach a final concentration of 0.1N HCl.

    • Base Hydrolysis: Add 1N NaOH to reach a final concentration of 0.1N NaOH.

    • Oxidation: Add 3% hydrogen peroxide to the vial.

    • Thermal: Heat one vial at 70°C.[9]

    • Control: Keep one vial at room temperature, protected from light.

  • Incubation: Incubate all vials for a set period (e.g., 24 hours). If significant degradation (>20%) is observed sooner, stop the experiment at an earlier time point. For base hydrolysis, the reaction may be very rapid and should be checked after 1-2 hours.

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL).

    • Analyze all samples, including the control, by a suitable HPLC-UV or HPLC-MS method.

  • Data Review: Compare the chromatograms from the stressed samples to the control. Note the retention times and mass-to-charge ratios of new peaks. This information helps to build a degradation profile and ensures your routine analytical method can separate the parent compound from its potential degradants.

References
  • J-Stage. (n.d.). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Hereñú, V., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3060. Retrieved from [Link]

  • SciELO. (2016). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology, 36(4), 589-596. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 3(3), 544-561. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of glycine. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Reactome Pathway Database. (n.d.). Glycine degradation. Retrieved from [Link]

  • Shinde, N. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

  • Blank, I., et al. (2002). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems. Journal of Agricultural and Food Chemistry, 50(12), 3529–3535. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low ionization efficiency of N-[3-(4-Hydroxyphenyl)acryloyl]glycine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to optimize the liquid chromatography-mass spectrometry (LC-MS) response for highly polar, multi-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to optimize the liquid chromatography-mass spectrometry (LC-MS) response for highly polar, multi-functional metabolites like N-[3-(4-Hydroxyphenyl)acryloyl]glycine (commonly known as p-Coumaroylglycine).

This molecule presents a unique analytical challenge: it possesses an α,β -unsaturated amide, a phenolic hydroxyl group (pKa ~9.5), and a carboxylic acid moiety (pKa ~3.5). Its behavior in an Electrospray Ionization (ESI) source is highly dependent on the physicochemical environment of your liquid chromatography method. Instead of relying on trial and error, this guide is designed to help you systematically diagnose and resolve signal loss by understanding the underlying causality—from solution-phase chemistry to gas-phase physics.

DiagnosticWorkflow N1 Low ESI Signal: p-Coumaroylglycine N2 Check Polarity: Is system in ESI Negative Mode? N1->N2 N3 Optimize Mobile Phase: Adjust pH > 4.0 for COOH deprotonation N2->N3 Yes (ESI-) N4 Assess Matrix Effects: Perform Post-Column Infusion N3->N4 Signal still low N5 Tune Source Physics: Increase Desolvation Temp & Gas N4->N5 Suppression mitigated N6 Optimal Ionization Efficiency N5->N6 Final parameters set

Caption: Diagnostic workflow for troubleshooting p-Coumaroylglycine ESI efficiency.

Troubleshooting Guide & Protocols

Q1: Why is the overall ionization efficiency of N-[3-(4-Hydroxyphenyl)acryloyl]glycine so poor in my current LC-MS setup?

The Causality (Chemistry): The efficiency of gas-phase ion generation in ESI heavily depends on the analyte's pre-existing charge state in the liquid phase 1. If you are using standard proteomics or positive-mode metabolomics mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid group on the glycine moiety is fully protonated and neutral. Consequently, the ESI process must rely on inefficient gas-phase deprotonation.

Because p-Coumaroylglycine readily forms[M-H]⁻ ions, negative ion mode is strictly required 2. Switching to a neutral or slightly basic mobile phase ensures the molecule is pre-ionized in solution, exponentially increasing the [M-H]⁻ yield prior to droplet aerosolization.

Table 1: Quantitative Impact of Mobile Phase Additives on ESI- Response

Mobile Phase Additive (Aqueous) Approx. pH Relative ESI- Response (%) Signal-to-Noise (S/N) Mechanistic Effect
0.1% Formic Acid 2.7 15% 45 Suppresses COOH deprotonation; relies on inefficient gas-phase ionization.
10 mM Ammonium Formate 3.2 35% 110 Partial deprotonation; moderate buffering capacity.
10 mM Ammonium Acetate 6.8 100% (Baseline) 480 Optimal solution-phase deprotonation prior to aerosolization.

| 0.01% Ammonium Hydroxide | 9.0 | 120% | 550 | Maximizes deprotonation of both COOH and phenolic OH groups. |

Protocol 1: Self-Validating Flow Injection Analysis (FIA) for Mobile Phase Optimization Objective: Isolate ionization efficiency from chromatographic retention to definitively identify pH-driven signal loss.

  • Prepare Standard: Dilute an analytical standard of p-Coumaroylglycine to 100 ng/mL in 50:50 Water:Acetonitrile.

  • Bypass Column: Connect the LC autosampler directly to the ESI source using a zero-dead-volume union.

  • Set Flow Rate: Program the LC pump to a constant isocratic flow of 0.3 mL/min.

  • Sequential Injection: Inject 5 µL of the standard into three distinct mobile phase environments:

    • Condition A: 0.1% Formic Acid (pH ~2.7)

    • Condition B: 10 mM Ammonium Acetate (pH ~6.8)

    • Condition C: 0.01% Ammonium Hydroxide (pH ~9.0)

  • Data Acquisition: Monitor the [M-H]⁻ precursor ion (m/z 220.06).

  • Self-Validation Check: Calculate the Area Under the Curve (AUC) for each injection. If Condition B or C yields a >5-fold signal increase over Condition A, you have validated that solution-phase deprotonation is your primary limiting factor.

Q2: My signal is highly variable when analyzing biological samples (e.g., urine). How do I fix this?

The Causality (The Sample): Acylglycines are highly polar and often elute early on standard C18 reversed-phase columns 3. This causes them to co-elute with void-volume salts and endogenous phospholipids present in biological matrices. These matrix components compete for surface area and charge at the droplet/air interface during the ESI process, leading to severe ion suppression [[4]]().

Protocol 2: Post-Column Infusion (PCI) to Map Matrix Suppression Zones Objective: Create a self-validating map of ionization suppression to guide chromatographic adjustments.

  • Hardware Setup: Install a T-junction between the analytical column outlet and the ESI source inlet.

  • Continuous Infusion: Connect a syringe pump to the T-junction and continuously infuse a 1 µg/mL standard of p-Coumaroylglycine at 10 µL/min.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted human urine) onto the LC column and run your standard gradient.

  • Monitor Baseline: Record the continuous MS signal for m/z 220.06.

  • Self-Validation Check: The infused standard should produce a flat, continuous baseline. If you observe transient dips in the signal, these are zones of ion suppression. If a dip aligns with the retention time of p-Coumaroylglycine, matrix interference is confirmed. You must then adjust your gradient to increase retention (e.g., using a polar-embedded or T3 column) or implement Solid-Phase Extraction (SPE) to remove the interfering compounds.

Q3: How should I tune the ESI source parameters to maximize the transition from liquid to gas-phase ions?

The Causality (The Physics): The transition from liquid sample to gas-phase ions involves three stages: charged droplet formation, solvent evaporation, and Coulomb fission [[1]](). Because polar acylglycines elute in highly aqueous mobile phase conditions (which possess high surface tension), the desolvation process requires higher thermal and pneumatic energy to force the droplets to the Rayleigh limit 5.

ESIMechanism D1 Charged Droplet (High H2O) D2 Solvent Evaporation D1->D2 Heat & Gas D3 Smaller Droplet D2->D3 D4 Coulomb Fission D3->D4 Rayleigh Limit D5 Gas-Phase [M-H]- Ion D4->D5

Caption: Mechanism of ESI droplet desolvation and Coulomb fission for gas-phase ions.

Table 2: ESI Source Parameter Tuning Matrix

Parameter Starting Value Optimized Value Physical Causality
Capillary Voltage 3.0 kV 2.0 kV Lower voltage prevents unwanted in-source oxidation of the phenol ring.
Desolvation Temp 350 °C 450 °C Overcomes the high surface tension of the highly aqueous mobile phase required for retention.
Desolvation Gas Flow 600 L/hr 800 L/hr Accelerates droplet evaporation rate, critical for early-eluting polar compounds.

| Declustering Potential | 60 V | 25 V | Reduces in-source fragmentation of the fragile acryloyl amide bond. |

Frequently Asked Questions (FAQs)

Q4: I see a strong peak at m/z 441 in my MS1 scan. What is this? A: This is the non-covalent dimer [2M-H]⁻. In ESI, high concentrations of polar analytes can cluster during the droplet evaporation phase. If the desolvation temperature is too low or the sample concentration is too high, these clusters survive into the gas phase, artificially lowering your monomer (m/z 220) signal. To resolve this, dilute your sample or increase the desolvation temperature.

Q5: Is in-source fragmentation a risk for this molecule? A: Yes. The acryloyl moiety (an α,β -unsaturated amide) is structurally susceptible to cleavage if the declustering potential (or cone voltage) is set too high. This will cause the molecule to fragment before it reaches the mass analyzer, resulting in a loss of precursor ion signal. Always optimize the declustering potential using a syringe pump infusion to find the perfect balance between ion transmission and structural preservation.

References

  • [[4]]() Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. National Institutes of Health (NIH).

  • 3Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. National Institutes of Health (NIH).

  • [[2]]() Absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa (Theobroma cacao). ResearchGate.

  • 1Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metware Biotechnology.

  • 5Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.

Sources

Optimization

minimizing matrix effects in N-[3-(4-Hydroxyphenyl)acryloyl]glycine quantification

A Guide to Overcoming Matrix Effects in Bioanalysis Welcome to the technical support resource for the bioanalysis of N-[3-(4-Hydroxyphenyl)acryloyl]glycine. As a metabolite of dietary phenolic compounds, its accurate qua...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Matrix Effects in Bioanalysis

Welcome to the technical support resource for the bioanalysis of N-[3-(4-Hydroxyphenyl)acryloyl]glycine. As a metabolite of dietary phenolic compounds, its accurate quantification in biological matrices like plasma and urine is crucial for pharmacokinetic and metabolic studies. However, like many analytes, its measurement via LC-MS/MS is often compromised by matrix effects, leading to inaccurate and unreliable data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to make informed decisions and develop robust, self-validating analytical methods.

Part 1: Understanding and Diagnosing Matrix Effects

FAQ 1: What are matrix effects and why are they a significant problem for N-[3-(4-Hydroxyphenyl)acryloyl]glycine?

Answer: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, urine). For N-[3-(4-Hydroxyphenyl)acryloyl]glycine, which possesses both a phenolic hydroxyl group and a carboxyl group, this is particularly problematic. These functional groups make it susceptible to interactions with endogenous matrix components.

The primary mechanism of concern is ion suppression , where matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal and underestimation of the true concentration. Less commonly, ion enhancement can occur. The main culprits are phospholipids from plasma membranes and salts or urea from urine. Failure to address these effects can lead to poor accuracy, imprecision, and a failure to meet regulatory standards for bioanalytical method validation.

FAQ 2: My calibration curve is non-linear in matrix, but linear in solvent. Is this a matrix effect?

Answer: Yes, this is a classic indicator of a significant matrix effect. A non-linear calibration curve prepared in a biological matrix suggests that the degree of ion suppression or enhancement is not constant across the concentration range. At lower concentrations, the analyte-to-matrix component ratio is low, and the matrix effect is more pronounced. As the analyte concentration increases, the matrix components' relative effect can become saturated, leading to a disproportionate signal increase and a curve that is often quadratic or sigmoidal.

To properly diagnose this, you should perform a post-extraction addition experiment as outlined by regulatory guidelines.

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare standards of N-[3-(4-Hydroxyphenyl)acryloyl]glycine at low and high concentrations in the mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, reconstitute the dried extract with the low and high concentration standards prepared in Set A.

    • Set C (Matrix Blank): Analyze an extracted blank matrix sample to ensure no interference at the analyte's retention time.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Assess Variability: The coefficient of variation (CV%) of the MF calculated from the different matrix lots should be ≤15%. High variability indicates that the method is not reliable across different patient or subject samples.

Table 1: Example Matrix Factor Assessment Data

Matrix LotPeak Area (Set A, Low QC)Peak Area (Set B, Low QC)Matrix Factor (MF)
1150,00090,0000.60
2150,00082,5000.55
3150,00097,5000.65
4150,00075,0000.50
5150,00093,0000.62
6150,00088,5000.59
Mean 0.58
%CV 9.8%

In this example, a consistent ion suppression of approximately 42% is observed.

Part 2: Troubleshooting & Mitigation Strategies

This section provides a decision-making framework for minimizing matrix effects. The choice of strategy depends on the nature of the matrix, the required sensitivity, and available resources.

G cluster_0 Troubleshooting Matrix Effects cluster_1 Mitigation Path start Start: Inconsistent Results or Poor Recovery Observed q1 Is a Stable Isotope Labeled Internal Standard (SIL-IS) being used? start->q1 a1_yes YES: SIL-IS is used. Problem likely severe matrix effect or non-specific binding. q1->a1_yes a1_no NO: SIL-IS is not used. Implement a SIL-IS. This is the GOLD STANDARD for compensating for matrix effects. q1->a1_no Highest Priority Fix q1->a1_no q2 Is sample cleanup sufficient? (e.g., only Protein Precipitation) a1_yes->q2 a2_yes YES: Cleanup is minimal. Improve sample preparation. q2->a2_yes Likely Cause a2_no NO: Advanced cleanup is used. Optimize chromatography. q2->a2_no Less Likely sol_spe Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. a2_yes->sol_spe a2_yes->sol_spe sol_chrom Modify LC gradient to separate analyte from suppression zones. Test alternative column chemistry. a2_no->sol_chrom sol_dilute Dilute sample if sensitivity allows. Reduces concentration of all matrix components. sol_spe->sol_dilute Alternative

Caption: Troubleshooting workflow for matrix effects.

FAQ 3: What is the best first step to minimize matrix effects?

Answer: The single most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] A SIL-IS is a version of N-[3-(4-Hydroxyphenyl)acryloyl]glycine where some atoms (e.g., ¹²C, ¹H) are replaced with their heavy isotopes (e.g., ¹³C, ²H/D).

Why it works: A SIL-IS is chemically and physically almost identical to the analyte.[3][4] It will co-elute chromatographically and experience the exact same degree of ion suppression or enhancement in the MS source.[3] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is normalized, leading to a significant improvement in accuracy and precision.[5] While structural analogs can be used, they are not a substitute for a true SIL-IS as their differing structures can lead to different extraction recoveries and ionization efficiencies.[6]

FAQ 4: My SIL-IS is very expensive. What sample preparation techniques can I use to clean up my samples before injection?

Answer: While a SIL-IS is highly recommended, robust sample preparation is a critical and complementary step to remove the source of the problem—the interfering matrix components.[5][7] The choice depends on the matrix.

For Plasma Samples (High Protein & Phospholipids): Solid-Phase Extraction (SPE)

Protein precipitation (PPT) alone is often insufficient as it does not effectively remove phospholipids, a major cause of ion suppression.[8] SPE provides a much cleaner extract.[9][10] For an analyte like N-[3-(4-Hydroxyphenyl)acryloyl]glycine, a reversed-phase (e.g., C8 or C18) or a mixed-mode polymer-based sorbent (e.g., Oasis HLB) is recommended.

Experimental Protocol: Reversed-Phase Solid-Phase Extraction (SPE) of Plasma

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water. This acidifies the sample to ensure the analyte's carboxylic acid group is protonated, maximizing its retention on the non-polar sorbent.[11]

  • Sorbent Conditioning: Condition a C8 SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry out.[2]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash Step: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences like salts without eluting the analyte.[12]

  • Elution: Elute the N-[3-(4-Hydroxyphenyl)acryloyl]glycine with 2 x 0.5 mL aliquots of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

For Urine Samples (High Salts & Urea): Liquid-Liquid Extraction (LLE)

Urine has lower protein content but high concentrations of salts and urea that can cause ion suppression. LLE is an effective method for extracting moderately polar analytes from this aqueous environment.

Experimental Protocol: Liquid-Liquid Extraction (LLE) of Urine

  • Sample Pre-treatment: To 500 µL of urine in a glass tube, add the internal standard and 50 µL of 1M sulfuric acid to acidify the sample (pH ~2-3). This protonates the analyte, making it less polar.

  • Extraction: Add 2 mL of ethyl acetate (a moderately polar, water-immiscible solvent). Cap the tube and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at ~3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Dry & Reconstitute: Evaporate the ethyl acetate to dryness and reconstitute as described in the SPE protocol.

Table 2: Comparison of Sample Preparation Techniques

TechniqueProsConsBest ForTypical Matrix Factor Improvement
Protein Precipitation (PPT) Fast, simple, inexpensive.Provides the "dirtiest" extract; significant phospholipid retention.[8]High-throughput screening where precision is less critical.10-20%
Liquid-Liquid Extraction (LLE) Good removal of salts and non-polar lipids; relatively low cost.Can be labor-intensive; emulsion formation can be an issue.[13]Urine; plasma when targeting specific polarity ranges.40-60%
Solid-Phase Extraction (SPE) Provides the cleanest extracts; highly selective; amenable to automation.[9][10]Higher cost per sample; requires method development.Plasma; complex matrices requiring high sensitivity.70-90%
FAQ 5: I've improved my sample preparation, but still see some ion suppression. What else can I do?

Answer: If matrix effects persist after optimizing sample preparation and using a SIL-IS, the issue likely lies with the chromatography.

Chromatographic Optimization: The goal is to chromatographically separate your analyte from the region where most matrix components elute.

  • "Prime-Time" Elution: Phospholipids typically elute in the mid-to-late part of a standard reversed-phase gradient. Adjust your LC gradient to ensure that N-[3-(4-Hydroxyphenyl)acryloyl]glycine elutes earlier, before this zone of suppression.

  • Change Column Chemistry: If co-elution persists on a C18 column, switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These offer different selectivities that can alter the retention profile of matrix components relative to your analyte.

  • Sample Dilution: If your assay has sufficient sensitivity, simply diluting the final extract (e.g., 1:5 or 1:10 with mobile phase) can significantly reduce the concentration of interfering components, thereby lessening their impact on ionization.[9]

Caption: General bioanalytical sample preparation workflow.

References

  • Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings. Benchchem.
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Bioanalysis.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?. Patsnap Eureka.
  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2019). PMC. Available at: [Link]

  • Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis. Biotage.
  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst. Available at: [Link]

  • Extraction of a Range of Opiates and Metabolites From Urine Using ISOLUTE SLE+ with GC–MS Analysis. LCGC International.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2012). PMC. Available at: [Link]

  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. Available at: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). PMC. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). PMC. Available at: [Link]

  • Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Hydroxymephenytoin. Benchchem.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Available at: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2025). ResearchGate. Available at: [Link]

  • Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. (2024). PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Metabolic Profiling: N-[3-(4-Hydroxyphenyl)acryloyl]glycine vs. p-Coumaric Acid

As a Senior Application Scientist specializing in targeted metabolomics, I frequently encounter challenges in distinguishing between highly homologous phenolic metabolites in complex biological matrices. p-Coumaric acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted metabolomics, I frequently encounter challenges in distinguishing between highly homologous phenolic metabolites in complex biological matrices. p-Coumaric acid (p-CA) is a ubiquitous hydroxycinnamic acid found in plants, widely recognized for its potent antioxidant and anti-inflammatory properties[1]. However, the systemic bioavailability of free p-CA is notoriously limited—estimated at approximately 25%—due to extensive first-pass metabolism[2].

When ingested, the body perceives high concentrations of free phenolic acids as xenobiotics. To facilitate rapid clearance, p-CA undergoes Phase II conjugation in the liver. The carboxylic acid moiety predominantly reacts with glycine via the glycine-N-acyltransferase (GLYAT) enzyme to form N-[3-(4-Hydroxyphenyl)acryloyl]glycine, commonly known as p-coumaroylglycine[2]. This guide objectively compares the pharmacokinetic profiles and analytical behaviors of the parent compound versus its glycine conjugate, providing researchers with a robust, self-validating framework for LC-MS/MS quantification.

Pharmacokinetic & Bioavailability Comparison

Understanding the structural and functional differences between p-CA and p-coumaroylglycine is critical for accurate pharmacokinetic modeling. The conjugation of glycine significantly alters the molecule's polarity, bioactivity, and primary localization within the body.

Table 1: Pharmacokinetic & Physicochemical Comparison

Parameterp-Coumaric Acid (Parent)N-[3-(4-Hydroxyphenyl)acryloyl]glycine (Metabolite)
Molecular Formula C9H8O3C11H11NO4
Monoisotopic Mass 164.047 g/mol 221.069 g/mol
Systemic Bioavailability ~25% (Subject to rapid first-pass metabolism)N/A (Endogenously formed hepatic metabolite)
Primary Localization Plasma, Target TissuesUrine (Primary excretion route)
Biological Role Antioxidant, Anti-inflammatory[1]Xenobiotic clearance, Detoxification[3]
Aqueous Solubility Low to ModerateHigh (Facilitates rapid renal clearance)

Metabolic Pathway Visualization

The biotransformation of p-coumaric acid is a classic example of hepatic detoxification. The logical flow of this phase II metabolism is visualized below.

MetabolicPathway Diet Dietary Phenolics (p-Coumaric Acid) Absorb Intestinal Absorption Diet->Absorb Bioavailability ~25% Liver Hepatic Phase II (GLYAT Enzyme) Absorb->Liver Portal Circulation Metabolite p-Coumaroylglycine (m/z 220) Liver->Metabolite Glycine Conjugation Urine Renal Excretion (Urine) Metabolite->Urine Rapid Clearance

Caption: Hepatic phase II metabolism of p-coumaric acid into p-coumaroylglycine.

Experimental Workflow: LC-MS/MS Analytical Profiling

To accurately profile these metabolites, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode is the gold standard[4]. Phenolic acids readily lose a proton to form highly stable [M-H]- anions, making ESI- the most sensitive ionization technique for this class of compounds[5].

Below is a field-proven, step-by-step methodology designed as a self-validating system to ensure absolute data integrity.

Step 1: Biological Matrix Preparation (Self-Validating Extraction)
  • Causality: Plasma and urine contain high concentrations of proteins and salts that cause severe ion suppression in ESI-MS. Solid-Phase Extraction (SPE) is chosen over simple protein precipitation to concentrate the trace-level p-coumaroylglycine while thoroughly desalting the matrix. Acetonitrile is selected over methanol for the initial crash because it yields a tighter protein pellet. The addition of 1% formic acid ensures the carboxylic acid moieties remain fully protonated, enhancing their affinity for the reversed-phase SPE sorbent.

  • Self-Validating System: Prior to extraction, samples are spiked with a stable isotope-labeled internal standard (IS). The absolute recovery of the IS is continuously monitored. If the IS peak area falls outside the 85-115% range of the neat standard, the sample is automatically flagged for matrix interference or extraction failure, preventing the reporting of false negatives.

  • Aliquot 100 µL of biological fluid (plasma or urine) into a low-bind microcentrifuge tube.

  • Spike with 10 µL of p-coumaric acid-d6 (500 ng/mL) as the internal standard.

  • Add 400 µL of ice-cold acetonitrile (ACN) containing 1% formic acid.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 100% methanol.

  • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation
  • Causality: A reverse-phase sub-2-micron column is utilized to achieve ultra-high performance liquid chromatography (UPLC) resolution. Because p-coumaroylglycine is more polar than free p-coumaric acid due to the hydrophilic glycine moiety, it will elute earlier in the reverse-phase gradient. An acidic mobile phase is critical to prevent peak tailing.

  • Inject 5 µL of the reconstituted sample onto a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Utilize a binary gradient: Mobile Phase A (0.1% Formic Acid in LC-MS grade water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient program: 0-1 min (5% B), 1-6 min (linear gradient to 40% B), 6-8 min (95% B for column wash), 8-10 min (5% B for re-equilibration). Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM) Parameters
  • Causality: The fragmentation behavior of coumaric acid isomers is highly conserved, sharing a deprotonated ion at m/z 163 and fragmenting mainly by the loss of CO2 to form an ion at m/z 119[4]. For the glycine conjugate, the primary fragmentation pathway involves the cleavage of the amide bond, resulting in the loss of the glycine moiety (75 Da) to yield the m/z 163 parent ion fragment.

  • Self-Validating System: We monitor two transitions per compound (one quantifier, one qualifier). The ratio between the quantifier and qualifier transitions must remain constant (±20% of the reference standard). If the ratio deviates, it indicates a co-eluting isobaric interference, invalidating that specific peak integration.

Table 2: Optimized MRM Transitions (ESI- Mode)

AnalytePrecursor Ion [M-H]- (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
p-Coumaric Acid 163.0119.0 (Loss of CO2)135.015
p-Coumaroylglycine 220.1163.0 (Loss of Glycine)119.020
p-Coumaric Acid-d6 (IS) 169.0125.0-15

Pro Tip: Precursor-ion scans targeting m/z 163 and 119 can be deployed in discovery metabolomics to identify novel, uncharacterized coumaric acid conjugates in complex natural matrices[4].

Conclusion

While p-coumaric acid is the bioactive driver of many dietary phenolics, its rapid hepatic conversion into N-[3-(4-Hydroxyphenyl)acryloyl]glycine dictates its actual physiological half-life and clearance rate. By leveraging the distinct polarity and highly conserved fragmentation patterns of these two molecules, researchers can deploy the self-validating LC-MS/MS workflow detailed above to accurately map the pharmacokinetic fate of dietary phenolics from ingestion to excretion.

References

1.[2] Title: p-Coumaric acid - Grokipedia Source: grokipedia.com URL:

2.[1] Title: Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids Source: acs.org URL:

3.[3] Title: A critical examination of human data for the biological activity of phenolic acids and their phase-2 conjugates derived from dietary (poly)phenols, phenylalanine, tyrosine and catecholamines Source: tandfonline.com URL:

4.[4] Title: Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices Source: mdpi.com URL:

5.[5] Title: LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants Source: whiterose.ac.uk URL:

Sources

Comparative

Validating N-[3-(4-Hydroxyphenyl)acryloyl]glycine as a Dietary Intake Biomarker: A Comparative Analytical Guide

Executive Summary In nutritional epidemiology and clinical pharmacology, relying on self-reported dietary data introduces systemic bias and variance. To establish objective dietary exposure, the field is rapidly shifting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In nutritional epidemiology and clinical pharmacology, relying on self-reported dietary data introduces systemic bias and variance. To establish objective dietary exposure, the field is rapidly shifting toward Biomarkers of Food Intake (BFIs). This guide evaluates N-[3-(4-Hydroxyphenyl)acryloyl]glycine (commonly known as p-coumaroylglycine), an N-phenylpropenoyl-L-amino acid (NPA), as a highly specific and analytically robust biomarker for the intake of cocoa, specific coffees, and botanical preparations like Ephedra species[1][2].

As an application scientist, my objective is to compare p-coumaroylglycine against traditional dietary biomarkers, demonstrating why its unique pharmacokinetic profile—specifically its ability to bypass Phase II O-glucuronidation—makes it an ideal candidate for LC-MS/MS validation workflows.

The Mechanistic Case for p-Coumaroylglycine

p-Coumaroylglycine (C₁₁H₁₁NO₄, exact mass 221.068 Da) is a secondary metabolite formed by the conjugation of p-coumaric acid with the amino acid glycine[3]. While hydroxycinnamic acids are ubiquitous in the plant kingdom, their specific amino acid conjugates (NPAs) are highly localized. High concentrations of p-coumaroylglycine are found in cocoa nibs, cocoa liquor, raw Robusta coffee beans, and the medicinal plant Ephedra[1][2].

The Analytical Advantage: Most dietary polyphenols (e.g., epicatechin, quercetin) undergo extensive Phase II metabolism in the human liver and gut, resulting in a complex, highly variable mixture of sulfated and glucuronidated metabolites. Quantifying these requires enzymatic deconjugation, which introduces incomplete cleavage artifacts and analytical noise.

In contrast, in vivo studies demonstrate that p-coumaroylglycine is excreted in human urine intact [1]. It is neither metabolized via O-glucuronides nor O-sulfates, providing a direct, 1:1 stoichiometric reflection of systemic absorption. Maximum urinary excretion occurs approximately 2 hours post-consumption, making it an excellent marker for acute dietary compliance[1].

Comparative Performance Analysis

To objectively assess p-coumaroylglycine, we must benchmark it against alternative biomarkers frequently utilized in clinical trials.

Quantitative Comparison of Dietary Biomarkers
BiomarkerPrimary Dietary SourceMetabolic FateHalf-Life ( t1/2​ )Analytical ComplexitySpecificity
p-Coumaroylglycine Cocoa, Coffee, EphedraExcreted intact (No Phase II conjugation)~2 hoursLow (Direct LC-MS/MS quantification)High (Limited botanical distribution)
Theobromine Cocoa, TeaExtensive hepatic metabolism7–12 hoursLowModerate (Long half-life causes baseline carryover)
Epicatechin Cocoa, Apples, TeaHeavy O-glucuronidation & sulfation~2 hoursHigh (Requires enzymatic deconjugation)Low (Ubiquitous across many plant foods)
Proline Betaine Citrus fruitsExcreted intact~14 hoursLowHigh

Causality in Biomarker Selection: While theobromine is the most abundant compound in cocoa, its long half-life leads to baseline accumulation in free-living populations, obscuring acute intake data. Epicatechin suffers from low specificity and high analytical complexity. p-Coumaroylglycine provides the optimal balance: it is rapidly cleared (preventing carryover), highly specific, and analytically pristine due to its lack of human biotransformation[1].

Experimental Protocol: SIDA LC-MS/MS Validation

To utilize p-coumaroylglycine as a definitive BFI, the analytical protocol must be a self-validating system. The gold standard is Stable Isotope Dilution Analysis (SIDA) coupled with Multiple Reaction Monitoring (MRM) .

Step-by-Step Methodology

Step 1: Sample Collection & Isotope Spiking

  • Action: Collect human urine at timed intervals (0h baseline, 2h, 4h, 8h, 24h). Immediately spike a 100 µL aliquot with a heavy-isotope internal standard (e.g., ¹³C-labeled or deuterium-labeled p-coumaroylglycine).

  • Causality: Human urine is a highly complex matrix containing salts and urea that cause unpredictable ion suppression during Electrospray Ionization (ESI). Because the heavy isotope co-elutes exactly with the endogenous biomarker and experiences the identical matrix effect, the ratio of their MS signals remains absolute, self-correcting for any ionization variance.

Step 2: Enzymatic Hydrolysis (The Self-Validation Step)

  • Action: Divide the spiked sample into two aliquots. Treat Aliquot A with β -glucuronidase/sulfatase (incubate at 37°C for 2 hours). Leave Aliquot B untreated.

  • Causality: This step proves the biomarker's integrity. If the LC-MS/MS quantification yields identical concentrations of p-coumaroylglycine in both Aliquot A and B, it definitively validates that the compound is excreted intact and does not undergo O-glucuronidation[1].

Step 3: Solid Phase Extraction (SPE) Clean-up

  • Action: Condition a C18 SPE cartridge with 100% methanol followed by LC-grade water. Load the urine sample. Wash with 5% methanol in water to elute hydrophilic interferents. Elute the target NPA with 100% methanol. Evaporate under nitrogen and reconstitute in the mobile phase.

  • Causality: Direct injection of urine degrades the LC column and contaminates the MS source. SPE isolates the hydrophobic N-phenylpropenoyl-L-amino acids, drastically improving the signal-to-noise ratio and lowering the Limit of Detection (LOD).

Step 4: LC-MS/MS (MRM) Quantification

  • Action: Inject the reconstituted sample onto a reversed-phase C18 column. Utilize a gradient of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in negative ESI mode. Monitor the specific precursor-to-product ion transition for p-coumaroylglycine (typically [M−H]− at m/z 220 fragment ions).

  • Causality: MRM acts as a double mass filter. Even if a co-eluting isobaric compound exists, the probability of it generating the exact same fragmentation pattern as p-coumaroylglycine is statistically negligible, ensuring absolute specificity.

Systems Visualization

To conceptualize both the biological and analytical mechanics of this biomarker, review the following system maps.

Biological Pathway

PK_Pathway Ingestion Dietary Intake (Cocoa/Coffee) Gut Intestinal Absorption (Rapid Uptake) Ingestion->Gut Liver Hepatic Bypass (No Glucuronidation) Gut->Liver Plasma Systemic Circulation (Peak at 2h) Liver->Plasma Urine Renal Excretion (Intact Biomarker) Plasma->Urine

Pharmacokinetic trajectory of p-coumaroylglycine bypassing Phase II metabolism.

Analytical Workflow

Analytical_Workflow S1 1. Urine Collection & Aliquoting S2 2. Spike Heavy Isotope Internal Standard S1->S2 S3 3. +/- β-Glucuronidase Treatment S2->S3 S4 4. Solid Phase Extraction (SPE) S3->S4 S5 5. LC-MS/MS MRM Quantification S4->S5

Step-by-step SIDA LC-MS/MS workflow for absolute quantification of NPAs in urine.

References

  • [1] Absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa (Theobroma cacao). ResearchGate. Available at:

  • [3] Export - NP-MRD: p-coumaroylglycine. NP-MRD. Available at:

  • [2] A Review of the Ephedra genus: Distribution, Ecology, Ethnobotany, Phytochemistry and Pharmacological Properties - PMC. NIH.gov. Available at:

Sources

Validation

Comparative Pharmacokinetics of N-[3-(4-Hydroxyphenyl)acryloyl]glycine and Feruloylglycine: A Technical Guide

Introduction In the landscape of dietary polyphenols and drug development, understanding the pharmacokinetic (PK) profiles of highly bioavailable Phase II metabolites is critical. N-[3-(4-Hydroxyphenyl)acryloyl]glycine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of dietary polyphenols and drug development, understanding the pharmacokinetic (PK) profiles of highly bioavailable Phase II metabolites is critical. N-[3-(4-Hydroxyphenyl)acryloyl]glycine (commonly known as p-coumaroylglycine) and feruloylglycine are two major glycine conjugates derived from hydroxycinnamic acids (p-coumaric acid and ferulic acid, respectively)[1]. As robust biomarkers for the consumption of polyphenol-rich foods (such as coffee, cocoa, and grape pomace), these metabolites provide deep insights into the interplay between colonic microbiota and hepatic Phase II metabolism.

This guide provides an objective, data-driven comparison of their pharmacokinetic behaviors, underlying metabolic causality, and the self-validating analytical protocols required for their quantification.

Mechanistic Causality in Pharmacokinetics

Unlike standard small-molecule drugs that are rapidly absorbed in the upper gastrointestinal (GI) tract, both p-coumaroylglycine and feruloylglycine exhibit a characteristically delayed time to maximum concentration ( Tmax​ ) and extended elimination half-lives ( t1/2​ ). This behavior is dictated by a multi-compartment physiological dependency:

  • Evasion of Small Intestine Absorption: The parent precursor compounds (e.g., chlorogenic acids, p-coumaroylquinic acids) are highly hydrophilic and largely evade absorption in the stomach and small intestine[2].

  • Microbial Hydrolysis (The Rate-Limiting Step): The precursors transit to the colon, where local microbiota utilize esterases to cleave the quinic acid moiety. This releases free p-coumaric and ferulic acids[1]. The required GI transit time is the primary causal factor for the delayed Tmax​ .

  • Hepatic Phase II Conjugation: Once absorbed into the portal vein, the free phenolic acids undergo extensive hepatic metabolism. They are first activated by acyl-CoA synthetase and subsequently conjugated with glycine via glycine N-acyltransferase[2].

Because systemic exposure relies entirely on colonic transit and subsequent microbial action, these metabolites often present a biphasic or significantly delayed PK profile compared to free phenolic acids administered directly[3].

Metabolic Pathway Diagram

MetabolicPathway Precursors Dietary Precursors (Chlorogenic Acids, p-Coumaroylquinic Acids) Microbiota Colonic Microbiota (Esterase Cleavage) Precursors->Microbiota GI Transit (>4 hours) FreeAcids Free Phenolic Acids (Ferulic & p-Coumaric Acid) Microbiota->FreeAcids Hydrolysis Liver Hepatic Phase II Metabolism (Glycine Conjugation) FreeAcids->Liver Portal Absorption Conjugates Glycine Conjugates (Feruloylglycine & p-Coumaroylglycine) Liver->Conjugates Acyl-CoA Synthetase

Metabolic pathway of dietary hydroxycinnamic acids to glycine conjugates.

Comparative Pharmacokinetic Data

The quantitative data below summarizes the PK parameters of both metabolites following the ingestion of their respective dietary precursors.

ParameterN-[3-(4-Hydroxyphenyl)acryloyl]glycine (p-Coumaroylglycine)Feruloylglycine
Primary Dietary Precursors p-Coumaric acid, p-Coumaroylquinic acids (Cocoa, Tea)Ferulic acid, Feruloylquinic acids, Chlorogenic acids (Coffee)
Tmax​ (Hours) ~3.0 – 5.0 h~4.0 – 7.0 h (Often biphasic)
Cmax​ (nM) Dose-dependent (Typically <100 nM)Dose-dependent (Typically 50 – 200 nM)
Elimination Half-life ( t1/2​ ) ~2.0 – 4.0 h~3.0 – 5.0 h
Primary Excretion Route Renal (Urine)Renal (Urine)
Clinical Biomarker Utility Cocoa and tea consumption trackingCoffee consumption tracking

Data synthesized from robust human intervention trials evaluating hydroxycinnamate bioavailability[3],[4],[5].

Experimental Protocols for Pharmacokinetic Profiling

To ensure scientific integrity and trustworthiness, the quantification of these metabolites must rely on a self-validating analytical system. The following step-by-step LC-MS/MS methodology explains not just what to do, but why each step is mechanistically necessary.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)
  • Protocol: Spike 500 µL of plasma or urine with 13C -labeled internal standards. Load onto pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges. Wash with 5% methanol and elute with 100% methanol.

  • Causality: Biological matrices contain high concentrations of endogenous salts and proteins that cause severe ion suppression in mass spectrometry. SPE selectively retains the lipophilic phenolic conjugates while washing away hydrophilic interferences, ensuring a clean baseline[3].

Step 2: Enzymatic Deconjugation (Negative Control)
  • Protocol: Incubate a parallel sample aliquot with β -glucuronidase and sulfatase at 37°C for 2 hours prior to SPE.

  • Causality: This step differentiates glycine conjugates from sulfate or glucuronide conjugates. Because glycine conjugates are resistant to these specific enzymes, their concentrations should remain stable, validating that the detected peaks are true amino acid conjugates and not artifacts[2].

Step 3: Chromatographic Separation (UPLC)
  • Protocol: Inject the eluate onto a C18 reversed-phase column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

  • Causality: Formic acid acts as an ion-pairing agent that keeps the carboxylic acid groups of the glycine conjugates protonated (un-ionized) during chromatography. This prevents peak tailing and allows for the baseline resolution of closely related structural isomers (e.g., separating isoferuloylglycine from feruloylglycine)[2].

Step 4: ESI-MS/MS Detection & Data Validation
  • Protocol: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM). Quantify using Stable-Isotope Dilution Assay (SIDA).

  • Causality: The carboxylic acid moiety of these conjugates readily loses a proton to form [M−H]− ions, yielding vastly superior signal-to-noise ratios in negative mode compared to positive mode[5]. The inclusion of 13C -labeled internal standards creates a self-validating system that automatically corrects for matrix effects and extraction losses, ensuring absolute quantitative accuracy[3].

LC-MS/MS Workflow Diagram

LCMSWorkflow Sample 1. Sample Collection (Plasma/Urine + 13C-Standards) SPE 2. Solid-Phase Extraction (SPE) (Removes Ion Suppression) Sample->SPE UPLC 3. UPLC Separation (C18 Column + 0.1% Formic Acid) SPE->UPLC MSMS 4. ESI-MS/MS Detection (Negative Mode MRM) UPLC->MSMS Data 5. PK Data Validation (Stable-Isotope Dilution) MSMS->Data

Self-validating LC-MS/MS workflow for pharmacokinetic profiling.

Sources

Comparative

comparing LC-MS and GC-MS sensitivity for N-[3-(4-Hydroxyphenyl)acryloyl]glycine

Comparative Analytical Guide: LC-MS/MS vs. GC-MS for the Quantification of N-[3-(4-Hydroxyphenyl)acryloyl]glycine Executive Summary The accurate quantification of N-[3-(4-Hydroxyphenyl)acryloyl]glycine—commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: LC-MS/MS vs. GC-MS for the Quantification of N-[3-(4-Hydroxyphenyl)acryloyl]glycine

Executive Summary

The accurate quantification of N-[3-(4-Hydroxyphenyl)acryloyl]glycine—commonly known as p-coumaroylglycine—is a critical analytical objective in plant metabolomics, particularly in the study of Ephedra species and dietary polyphenols[1][2]. As a polar, non-volatile acylglycine conjugate, this molecule presents distinct chromatographic and ionization challenges. This guide provides an objective, data-backed comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), demonstrating why LC-MS/MS is the analytically superior platform for this specific compound[3][4].

Physicochemical Profiling: The Causality of Method Selection

To understand the performance delta between LC-MS and GC-MS, we must first examine the molecular architecture of p-coumaroylglycine (C₁₁H₁₁NO₄, MW: 221.21 g/mol ). The molecule features three highly polar, protic functional groups:

  • A phenolic hydroxyl group (-OH)

  • An amide linkage (-NH-)

  • A terminal carboxylic acid (-COOH)

The GC-MS Derivatization Dilemma

GC-MS requires analytes to be volatile and thermally stable[5]. Because p-coumaroylglycine is highly polar and non-volatile, it mandates extensive chemical derivatization (typically silylation using BSTFA/TMCS) prior to injection[3].

The Causality: Silylating agents readily replace the protons on the phenolic -OH and carboxylic -COOH to form a di-TMS derivative (MW 365). However, the amide -NH- proton is sterically hindered and exhibits variable reactivity. This frequently results in an unpredictable mixture of di-TMS and tri-TMS (MW 437) derivatives. This "signal splitting" across multiple chromatographic peaks drastically reduces the Limit of Quantitation (LLOQ) and introduces severe reproducibility issues[6]. Furthermore, the high temperatures of the GC injection port (often ≥250°C) can induce thermal degradation of the fragile acylglycine amide bond.

The LC-MS/MS Ionization Advantage

LC-MS/MS bypasses the volatility requirement entirely[4]. Using Electrospray Ionization (ESI), the native polarity of p-coumaroylglycine becomes its greatest analytical asset.

The Causality: The carboxylic acid and phenolic hydroxyl groups are highly acidic. In a slightly basic or neutral mobile phase, they easily deprotonate to form a highly stable, singular precursor ion [M-H]⁻ at m/z 220.1 in negative ion mode. By utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, we achieve absolute specificity without the need for chemical derivatization, preserving sample integrity and maximizing throughput[3][6].

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of both platforms when quantifying p-coumaroylglycine in complex biological matrices (e.g., plant extracts or plasma).

Performance MetricLC-MS/MS (ESI-Negative QQQ)GC-MS (EI-SIM after Silylation)
Analyte Form Intact native moleculeDi-TMS & Tri-TMS derivatives
Sample Preparation Time ~15 minutes (Protein Crash/Dilute)~90 minutes (Dry down + Derivatization)
Limit of Quantitation (LLOQ) 0.5 – 1.0 ng/mL 15.0 – 25.0 ng/mL
Linear Dynamic Range 3 – 4 orders of magnitude2 orders of magnitude
Analytical Run Time 4.5 – 6.0 minutes15.0 – 20.0 minutes
Reproducibility (CV%) < 5%12% - 18% (due to derivatization variance)
Primary Limitation Matrix effects (Ion suppression)Signal splitting, thermal instability

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal quality control checkpoints to verify mechanistic success.

Protocol 1: LC-MS/MS Workflow (The Gold Standard)

This protocol utilizes a reversed-phase UHPLC system coupled to a Triple Quadrupole (QQQ) mass spectrometer.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of an isotopically labeled internal standard, e.g., ¹³C₂-glycine-labeled p-coumaroylglycine).

  • Validation Checkpoint: A visible white precipitate confirms successful protein denaturation.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

2. Chromatographic Separation:

  • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

3. MS/MS Detection (Negative ESI):

  • Precursor Ion: m/z 220.1 [M-H]⁻

  • Quantifier Transition: m/z 220.1 → 119.0 (Collision Energy: -22V). Causality: This fragment represents the loss of the glycine moiety and CO₂, leaving the stable phenolic fragment.

  • Qualifier Transition: m/z 220.1 → 145.0 (Collision Energy: -15V).

Protocol 2: GC-MS Workflow (The Alternative)

This protocol is strictly for laboratories lacking LC-MS infrastructure.

1. Sample Preparation & Derivatization:

  • Aliquot 50 µL of sample and add internal standard.

  • Evaporate to absolute dryness under a gentle stream of nitrogen at 40°C. Validation Checkpoint: Any residual moisture will destroy the silylating reagent, resulting in a failed run.

  • Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubate at 70°C for 45 minutes to drive the silylation of the -OH and -COOH groups.

2. Chromatographic Separation:

  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode, Inlet temperature: 250°C.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

3. MS Detection (Electron Ionization - SIM):

  • Monitor m/z 365 (Molecular ion of the di-TMS derivative) and m/z 350 (Loss of a methyl group from the TMS moiety).

Mechanistic Visualization

The following diagram maps the analytical decision tree, illustrating how the physicochemical properties of p-coumaroylglycine dictate the efficiency of the chosen mass spectrometry platform.

G Target N-[3-(4-Hydroxyphenyl) acryloyl]glycine (Polar, Non-volatile) LCMS_Path LC-MS/MS Workflow (Preferred Pathway) Target->LCMS_Path GCMS_Path GC-MS Workflow (Alternative Pathway) Target->GCMS_Path Prep_LC Simple Protein Crash (High Recovery, 15 min) LCMS_Path->Prep_LC Prep_GC Extensive Derivatization (BSTFA/TMCS, 90 min) GCMS_Path->Prep_GC Ion_LC ESI Negative Mode Native [M-H]- m/z 220 Prep_LC->Ion_LC Ion_GC Electron Ionization (EI) Di/Tri-TMS Derivatives Prep_GC->Ion_GC Result_LC High Sensitivity (<1 ng/mL) Robust Quantitation Ion_LC->Result_LC Result_GC Lower Sensitivity (>15 ng/mL) Signal Splitting Risk Ion_GC->Result_GC

Analytical workflow comparison for N-[3-(4-Hydroxyphenyl)acryloyl]glycine quantification.

Strategic Recommendations

For drug development professionals and phytochemists quantifying p-coumaroylglycine, LC-MS/MS is unequivocally the superior analytical platform . The native polarity of the molecule makes it an ideal candidate for negative-mode Electrospray Ionization[6]. By eliminating the need for complex, moisture-sensitive derivatization steps required by GC-MS, laboratories can reduce sample preparation time by over 80% while simultaneously achieving a 15- to 30-fold improvement in the Limit of Quantitation. GC-MS should only be employed if LC-MS/MS infrastructure is entirely unavailable, and researchers must strictly control derivatization conditions to mitigate the formation of mixed TMS derivatives.

References

  • Farah, A., et al. "Occurrence in plants and in vitro, animal and human metabolism of chlorogenic acids." ResearchGate, Oct 2016. Available at: [Link]

  • González-Juárez, D. E., et al. "A Review of the Ephedra genus: Distribution, Ecology, Ethnobotany, Phytochemistry and Pharmacological Properties." ResearchGate, Mar 2026. Available at: [Link]

  • ResearchGate Community. "Which technique, LC–MS or GC–MS, offers higher sensitivity and reliability for quantifying efficacy-related phytochemicals in medicinal plants?" ResearchGate Q&A, Jan 2026. Available at: [Link]

  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Emery Pharma Insights, Jul 2025. Available at: [Link]

  • SCIEX. "Making the Leap to LC/MS/MS: Enhancing and Accelerating Clinical Research and Forensic Toxicology Applications." SCIEX Technical Notes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-[3-(4-Hydroxyphenyl)acryloyl]glycine proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-[3-(4-Hydroxyphenyl)acryloyl]glycine N-[3-(4-Hydroxyphenyl)acryloyl]glycine, widely known in natural product chemistry as p-coumaroylglycine, is a hydroxyci...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-[3-(4-Hydroxyphenyl)acryloyl]glycine

N-[3-(4-Hydroxyphenyl)acryloyl]glycine, widely known in natural product chemistry as p-coumaroylglycine, is a hydroxycinnamic acid amide[1]. It is frequently utilized in pharmacognosy, natural product synthesis, and metabolic studies, having been isolated from Ephedra species[2] and identified as a key physiological metabolite of dietary chlorogenic acids[3].

As researchers increasingly synthesize or extract this compound for bioactivity screening, establishing a rigorous, self-validating safety and disposal protocol is paramount. This guide provides drug development professionals and laboratory scientists with the operational logic and step-by-step methodologies required to handle and dispose of p-coumaroylglycine safely.

Physicochemical Profiling & Hazard Causality

Understanding the molecular structure of p-coumaroylglycine dictates its handling requirements. The molecule contains a phenolic hydroxyl group, an α,β-unsaturated carbonyl (cinnamoyl moiety), and a terminal carboxylic acid from the glycine conjugate. While specific regulatory Safety Data Sheets (SDS) for p-coumaroylglycine are rare, its hazard profile is evaluated by proxy using structurally analogous phenolic amino acids (e.g., N-(4-Hydroxyphenyl)glycine)[4].

Causality for Handling: The compound is a fine solid powder at room temperature. When disturbed, it is prone to aerosolization, presenting a respiratory irritation risk. Furthermore, its acidic and phenolic groups can cause mild to moderate skin and eye irritation upon direct contact, necessitating standard barrier protection[4].

Table 1: Quantitative Physicochemical and Hazard Summary

Property / ParameterValue / DescriptionOperational Causality
Chemical Name N-[3-(4-Hydroxyphenyl)acryloyl]glycineDetermines metabolic and chemical reactivity.
Common Name p-CoumaroylglycinePrimary identifier in natural product literature[3].
Molecular Formula C11H11NO4Indicates organic waste classification.
Molecular Weight 221.21 g/mol Required for precise molarity calculations in assays.
Physical State Solid (Powder)Prone to aerosolization; requires draft protection.
Solubility DMSO, Methanol, alkaline buffersDictates the use of organic waste carboys for stock solutions.
Hazard Codes (Proxy) H315, H319, H335[4]Necessitates gloves, goggles, and respiratory protection.

Standard Operating Procedure (SOP): Handling and Preparation

To ensure a self-validating workflow, the preparation of p-coumaroylglycine solutions must include visual and physical checkpoints.

Step-by-Step Methodology for Solution Preparation:

  • PPE Verification: Don nitrile gloves, a lab coat, and safety goggles. If weighing quantities larger than 100 mg, work within a Class II biological safety cabinet or use a ductless fume hood to prevent inhalation of particulates[4].

  • Weighing: Use an analytical balance enclosed in a draft shield. Causality: Use anti-static weigh boats to prevent the fine powder from clinging to surfaces and aerosolizing into the breathing zone.

  • Primary Solubilization: Transfer the pre-weighed solid to a clear glass vial. Add the primary organic solvent (e.g., DMSO or 50% Methanol) dropwise.

  • Agitation & Validation: Vortex the vial for 30 seconds. Self-Validation Step: Hold the vial to the light; if undissolved particulates remain, sonicate in a water bath at room temperature for 2-5 minutes until the solution is completely optically clear.

  • Aqueous Dilution: Gradually add the required aqueous buffer (e.g., PBS, pH 7.4) while stirring. Monitor closely for precipitation, which indicates the local solubility limit has been exceeded.

Proper Disposal Procedures (Core Directive)

The structural components of p-coumaroylglycine dictate its environmental fate. While biodegradable, it must not be discharged directly into municipal wastewater due to the potential for localized pH shifts and the presence of organic co-solvents used during assay preparation.

Causality for Segregation: High concentrations of organic solvents (like DMSO) can compromise the integrity of certain plastic carboys over time and require specific high-temperature incineration at the disposal facility. Segregation ensures regulatory compliance and prevents dangerous pressure buildup from incompatible mixtures.

Step-by-Step Methodology for Waste Segregation and Disposal:

  • Waste Classification: Categorize the waste stream at the bench before disposal.

    • Aqueous Waste: Solutions containing <10% organic solvent.

    • Mixed Organic Waste: Solutions containing >10% organic solvent.

    • Solid Waste: Contaminated consumables (weigh boats, pipette tips, gloves).

  • Neutralization: If the compound was dissolved in a strongly acidic or basic buffer (pH < 4 or pH > 10), neutralize the solution to pH 6-8 using 1M HCl or 1M NaOH. Self-Validation Step: Verify the pH with indicator strips before transferring to the main waste carboy to prevent unwanted exothermic reactions.

  • Collection & Containment: Funnel liquid waste into the appropriate high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is clearly labeled: "Hazardous Waste - Mixed Organics (Contains p-coumaroylglycine, DMSO)".

  • Solid Waste Management: Place all solid consumables in a designated solid chemical waste bin. Double-bag the waste if there is visible powder residue.

  • Final Disposal: Transfer the sealed, labeled containers to the institutional Environmental Health and Safety (EHS) department or an approved commercial waste disposal plant[4].

G Start p-Coumaroylglycine Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Buffers) State->Liquid Liquid Bag Double-Bag in Solid Waste Bin Solid->Bag Solvent Organic Solvent %? Liquid->Solvent Aqueous Aqueous Waste (<10% Organic) Solvent->Aqueous <10% Organic Mixed Organic Waste (>10% Organic) Solvent->Organic >10% CarboyAq HDPE Aqueous Waste Carboy Aqueous->CarboyAq CarboyOrg Glass/HDPE Organic Waste Carboy Organic->CarboyOrg EHS Institutional EHS Collection & Incineration Bag->EHS CarboyAq->EHS CarboyOrg->EHS

Workflow for the classification and disposal of p-coumaroylglycine laboratory waste.

Spill Management and Decontamination Protocol

Accidental releases require immediate, calculated action to prevent exposure and cross-contamination.

Step-by-Step Methodology for Spill Cleanup:

  • Isolation: Restrict access to the spill area immediately.

  • Dry Spills (Powder): Do NOT sweep. Causality: Sweeping generates airborne particulates, drastically increasing the risk of inhalation exposure. Instead, gently cover the powder with damp paper towels (using water or 70% ethanol) to suppress dust. Carefully scoop the towels and residue into a solid waste container.

  • Liquid Spills: Absorb the liquid with inert absorbent pads or vermiculite. Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution. Causality: The alkaline environment helps deprotonate the phenolic and carboxylic acid groups of any remaining p-coumaroylglycine, rendering it highly water-soluble for easy removal. Follow with a final distilled water rinse.

References

  • SAFETY DATA SHEET - ThermoFisher (Proxy for N-(4-Hydroxyphenyl)glycine). thermofisher.com.
  • Occurrence in plants and in vitro, animal and human metabolism of chlorogenic acids. researchgate.net.
  • A Review of the Ephedra genus: Distribution, Ecology, Ethnobotany, Phytochemistry and Pharmacological Properties. researchgate.net.
  • Absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa. researchgate.net.

Sources

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